molecular formula C4H4N4O B13827226 4-Pyrimidinamine, 5-nitroso-

4-Pyrimidinamine, 5-nitroso-

Cat. No.: B13827226
M. Wt: 124.10 g/mol
InChI Key: WWGSAFQXHHPCTK-UHFFFAOYSA-N
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Description

Contextualization within Pyrimidine (B1678525) Derivatives and Nitroso Compounds

4-Pyrimidinamine, 5-nitroso- is a molecule that belongs to two important classes of organic compounds: pyrimidine derivatives and nitroso compounds. Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. They are fundamental components of nucleic acids (cytosine, thymine, and uracil), making them vital for life. rsc.org The introduction of various functional groups onto the pyrimidine ring gives rise to a vast array of derivatives with diverse chemical and biological properties. rsc.org

The nitroso group (-N=O) is a functional group that imparts distinctive reactivity to the molecule. Aromatic C-nitroso compounds are known for their ability to participate in various chemical transformations, including dimerization and cycloaddition reactions. researchgate.net The presence of the nitroso group in conjunction with the pyrimidine core in 4-Pyrimidinamine, 5-nitroso- creates a molecule with a unique electronic and steric profile, influencing its chemical behavior and potential applications. researchgate.net

Historical Perspectives on Nitrosopyrimidine Research

Research into nitrosopyrimidines has a history rooted in the exploration of pyrimidine chemistry for therapeutic purposes. Early studies often focused on the synthesis of various pyrimidine derivatives to investigate their potential as antimalarials and for other chemotherapeutic applications. byu.edu The introduction of a nitroso group at the 5-position of the pyrimidine ring was a key step in the synthesis of other important heterocyclic systems, such as pteridines. byu.edu Over the years, research has expanded to include the study of their coordination chemistry with metal ions and their potential as antifungal and antibacterial agents. nih.govconicet.gov.ar

Structural Significance within Azaheterocycles

Azaheterocycles are heterocyclic compounds containing at least one nitrogen atom. 4-Pyrimidinamine, 5-nitroso- is a prime example of an azaheterocycle with multiple nitrogen atoms and functional groups that dictate its three-dimensional structure and reactivity. The presence of the amino and nitroso groups on adjacent carbon atoms of the pyrimidine ring allows for the formation of intramolecular hydrogen bonds. researchgate.netresearchgate.net This interaction can lead to the existence of planar rotamers, which are stereoisomers that differ in the orientation of the nitroso group. researchgate.net This phenomenon is a significant aspect of the compound's structural chemistry.

The ability of 5-nitrosopyrimidines to form complexes with a variety of metal ions is another area of significant structural interest. These complexes exhibit diverse coordination modes, with the nitrosopyrimidine ligand acting in either a neutral or anionic form and coordinating through different atoms. nih.govakjournals.comiucr.org

Overview of Research Paradigms Applied to Related Systems

The study of 4-Pyrimidinamine, 5-nitroso- and related compounds employs a range of modern research methodologies. Synthetic strategies often involve the nitrosation of pre-existing pyrimidine derivatives. conicet.gov.arevitachem.com

Characterization of these compounds and their reaction products relies heavily on spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as single-crystal X-ray diffraction for definitive structural elucidation. nih.gov Theoretical calculations, including Density Functional Theory (DFT), are frequently used to understand the electronic structure, bonding, and reactivity of these molecules. nih.govnih.gov Furthermore, research into the biological activities of nitrosopyrimidines involves screening against various pathogens and cell lines to identify potential therapeutic leads. nih.govconicet.gov.ar

Detailed Research Findings

Tautomerism and Isomerism

Research has shown that 5-nitrosopyrimidines can exhibit tautomerism, where the compound exists as a mixture of interconverting isomers. For instance, in solution, some 5-nitrosopyrimidines can exist as a mixture of amino/nitroso and imino/oxime tautomers. acs.org Furthermore, the restricted rotation around the C5-N bond can lead to the existence of E/Z isomers. acs.org The presence and stability of these different forms are influenced by factors such as the solvent and the presence of other substituents on the pyrimidine ring.

A notable phenomenon observed in polysubstituted 5-nitrosopyrimidines is the separation of rotamers, which are conformational isomers that can be isolated as distinct chemical species. researchgate.net This separation is possible due to the stabilization of these rotamers by a single intramolecular hydrogen bond, which creates a significant energy barrier to interconversion. researchgate.net

Metal Complexation

5-Nitrosopyrimidines have demonstrated a rich coordination chemistry, forming complexes with a variety of metal ions including rhodium, iridium, rhenium, zinc, cadmium, and mercury. nih.govakjournals.commdpi.com The coordination can occur through different atoms of the nitrosopyrimidine ligand, leading to various structural arrangements. For example, in some rhodium and iridium complexes, the 5-nitrosopyrimidine (B66288) ligand coordinates in a bidentate fashion through the N5 and O4 atoms. nih.gov In other cases, the ligand can act as a bridging ligand, connecting multiple metal centers. iucr.org

The thermal behavior of these metal complexes has also been investigated, providing insights into their stability and decomposition pathways. akjournals.comresearchgate.net

Table 1: Physicochemical Properties of a Related Compound, 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

PropertyValueReference
Melting Point>240 °C lookchem.com
Boiling Point515.6 °C at 760 mmHg lookchem.com
Flash Point265.7 °C lookchem.com
AppearanceOrange-brown powder lookchem.com
pKa6.16±0.25 lookchem.com

Table 2: Physicochemical Properties of a Related Compound, 4-amino-1,3-dimethyl-2,6-dioxy-5-nitrosopyrimidine

PropertyValueReference
Melting Point241-243°C echemi.com
Boiling Point240.8±50.0℃ (760 Torr) echemi.com
Flash Point99.5±30.1℃ echemi.com
Water Solubility>27.6 [ug/mL] echemi.com
Storage Conditions−20°C echemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4N4O

Molecular Weight

124.10 g/mol

IUPAC Name

5-nitrosopyrimidin-4-amine

InChI

InChI=1S/C4H4N4O/c5-4-3(8-9)1-6-2-7-4/h1-2H,(H2,5,6,7)

InChI Key

WWGSAFQXHHPCTK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)N)N=O

Origin of Product

United States

Synthetic Methodologies for 4 Pyrimidinamine, 5 Nitroso and Its Analogs

Direct Nitrosation Routes

Direct nitrosation at the C5 position of the pyrimidine (B1678525) ring is a common method for the synthesis of 5-nitrosopyrimidines. This electrophilic substitution reaction is highly dependent on the nature of the substituents already present on the pyrimidine ring.

Reactants and Precursor Selection

The success of direct nitrosation is largely dictated by the electronic properties of the pyrimidine precursor. The presence of strongly electron-donating groups, such as amino (-NH2), hydroxyl (-OH), or alkoxy (-OR) groups, at positions 2, 4, and/or 6 of the pyrimidine ring is crucial for activating the C5 position towards electrophilic attack by a nitrosating agent. scialert.net

For instance, 4,6-diaminopyrimidine (B116622) and 4,6-dihydroxypyrimidine (B14393) are readily nitrosated at the 5-position. scialert.net In contrast, their 2,4-isomers are resistant to nitrosation under similar conditions, highlighting the importance of the substituent pattern. scialert.net The starting material for the synthesis of 4-Pyrimidinamine, 5-nitroso- is typically 4-aminopyrimidine (B60600). The amino group at position 4 activates the ring, making the C5 position susceptible to nitrosation.

Common nitrosating agents include:

Nitrous acid (HONO): Typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). scialert.net

Alkyl nitrites: Such as isoamyl nitrite (IAN), often used under neutral or milder conditions. kuleuven.belookchem.com

Tert-butyl nitrite (TBN): A versatile reagent for diazotization and nitrosation reactions. acs.org

Reaction Conditions and Parameter Optimization (e.g., pH, temperature, solvents)

The optimization of reaction parameters is critical for achieving high yields and purity of the desired 5-nitrosopyrimidine (B66288).

pH: When using nitrous acid, the reaction is typically carried out in an acidic medium. For the synthesis of some derivatives, a pH of around 4 is maintained. prepchem.com However, acidic conditions can lead to hydrolysis of sensitive groups like alkoxy substituents, resulting in lower yields. kuleuven.be To circumvent this, methods using isoamyl nitrite in a neutral solvent like dimethyl sulfoxide (B87167) (DMSO) have been developed, proving effective for a broader range of pyrimidine derivatives, including those with only one amino substituent and two alkoxy groups. kuleuven.belookchem.comresearchgate.net

Temperature: Nitrosation reactions are often conducted at low temperatures, typically between 0–5 °C, especially when using the highly reactive nitrous acid, to control the reaction rate and minimize side reactions. However, some procedures are performed at room temperature. kuleuven.beprepchem.com

Solvents: The choice of solvent depends on the specific nitrosating agent and the solubility of the pyrimidine precursor. Aqueous solutions are common when using sodium nitrite and acid. kuleuven.be For less reactive precursors or when using alkyl nitrites, organic solvents like dimethylformamide (DMF) or DMSO are employed. kuleuven.beresearchgate.net

A comparative table of reaction conditions for direct nitrosation is presented below:

PrecursorNitrosating AgentSolventTemperaturepHYieldReference
4,6-DiaminopyrimidineNitrous AcidWaterRoom TempAcidicGood scialert.net
2-Amino-4,6-dimethoxypyrimidine (B117758)Isoamyl NitriteDMSORoom TempNeutralGood kuleuven.beresearchgate.net
4-Amino-2,6-dimethoxypyrimidineSodium Nitrite / Aqueous AcidWaterNot specifiedAcidic14% kuleuven.be
Guanidine (B92328) hydrochloride & Malononitrile (B47326)Sodium Nitrite / HClWaterRoom Temp491% prepchem.com
4-Amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-oneNot specifiedNot specifiedNot specifiedNot specifiedNot specified researchgate.net

Catalyst Systems for Nitrosation

While direct nitrosation is often self-catalyzed by the acidic conditions, certain substances can accelerate the reaction. Thiocyanate anions have been shown to be effective catalysts for nitrosamine (B1359907) formation. nih.gov In some contexts, Lewis acids might be employed to enhance the electrophilicity of the nitrosating agent. wikipedia.org However, for the direct C-nitrosation of pyrimidines, the focus is more on the intrinsic activation provided by the substituents and the choice of the nitrosating agent rather than on external catalysts.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient route to complex molecules. nih.gov While less common for the direct synthesis of 4-pyrimidinamine, 5-nitroso-, MCRs are instrumental in building the pyrimidine scaffold itself, which can then be further functionalized.

For example, a three-component, one-pot condensation can be used to synthesize highly functionalized dihydropyrimido[4,5-d]pyrimidine derivatives. scialert.net A notable MCR for a related compound, 5-nitroso-2,4,6-triaminopyrimidine (B18466), involves the reaction of malononitrile and guanidine in the presence of a nitrite salt. google.com In this process, the amidine salt of isonitroso-malononitrile is formed as an intermediate, which then undergoes cyclization. google.comgoogle.com

The Biginelli reaction, a classic MCR for pyrimidine synthesis, can be catalyzed by indium-based catalysts like InBr₃, offering high yields under solvent-free conditions. jsynthchem.com Such strategies could potentially be adapted for the synthesis of precursors to 4-pyrimidinamine, 5-nitroso-.

Derivatization from Pre-synthesized Pyrimidine Scaffolds

This approach involves starting with a pyrimidine ring that already possesses some of the required functional groups and then introducing the nitroso group or modifying other substituents.

Introduction of the Nitroso Group

This is the most direct derivatization method and is essentially the same as the direct nitrosation routes discussed in section 2.1. The key is starting with a pre-synthesized pyrimidine that has the necessary activating groups. For instance, a commercially available 2-amino-4,6-dimethoxypyrimidine can be nitrosated to introduce the 5-nitroso group, which then serves as a versatile intermediate for further modifications. researchgate.net

The reactivity of the pyrimidine ring towards nitrosation is paramount. The presence of a nitroso group can, in turn, activate the pyrimidine ring for other reactions. For example, the nitroso group can facilitate nucleophilic aromatic substitution (SNAr) of other groups on the ring, such as chloro or alkoxy groups, with various amines. researchgate.netresearchgate.net This allows for the synthesis of a diverse library of 5-nitrosopyrimidine analogs. uobasrah.edu.iqresearchgate.net For instance, a 5-nitrosopyrimidine analog can undergo nucleophilic aromatic substitution with various amines in dimethylformamide at 70–90 °C to yield a series of 2-amino-4-alkylamino-6-methylamino-5-nitrosopyrimidine derivatives. researchgate.netresearchgate.net

Functional Group Interconversions Post-Nitrosation

Following the successful nitrosation of the pyrimidine core, the resulting 5-nitrosopyrimidines serve as versatile intermediates for further chemical modifications. These functional group interconversions are crucial for creating a diverse library of analogs with varied properties.

One of the most common and significant transformations is the reduction of the nitroso group to an amino group . This conversion is a key step in the synthesis of various biologically active compounds, including purine (B94841) analogs. Reagents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium hydrosulfite can effectively carry out this reduction.

Another important interconversion is the oxidation of the nitroso group to a nitro group . This can be achieved using oxidizing agents like hydrogen peroxide in trifluoroacetic acid. researchgate.net The resulting 5-nitropyrimidines are also valuable synthetic intermediates. For instance, 5-nitro-2,4,6-triaminopyrimidine (B1305389) 1-N-oxide and 1,3-di-N-oxide have been synthesized from 5-nitroso-2,4,6-triaminopyrimidine. researchgate.net

Furthermore, the amino and nitroso groups on the pyrimidine ring can participate in nucleophilic substitution reactions . For example, alkoxy groups on the pyrimidine ring can be displaced by various primary and secondary amines, leading to a wide range of substituted 5-nitrosopyrimidines. kuleuven.be The reactivity of these substitutions is influenced by the nature of the amine and the solvent system used. kuleuven.be Primary amines have been shown to react selectively, displacing one methoxy (B1213986) group at a time, while secondary amines tend to lead to disubstitution products. kuleuven.be

The nitroso group itself can influence the reactivity of other substituents on the pyrimidine ring. For instance, the presence of a nitroso group can activate adjacent positions for nucleophilic attack. This is exemplified by the Fischer–Hepp type rearrangement, where a nitroso group migrates from a nitrogen substituent to the C-5 position of the pyrimidine ring under acidic conditions. beilstein-journals.org This rearrangement is dependent on the presence of activating groups on the pyrimidine ring. acs.org

Challenges in Synthesis of Nitroso-Containing Pyrimidines

The synthesis of nitroso-containing pyrimidines is not without its difficulties. Several challenges must be overcome to achieve high yields and purity of the desired products.

Control of Over-oxidation and Decomposition

Nitroso compounds are inherently susceptible to both oxidation and reduction. During the synthesis and handling of 5-nitrosopyrimidines, there is a significant risk of over-oxidation to the corresponding nitro derivatives or decomposition. The stability of these compounds can be quite variable, with some degrading within hours. wikipedia.org This instability necessitates careful control of reaction conditions to prevent the formation of unwanted byproducts. researchgate.net

Regioselectivity in Nitrosation

Achieving regioselective nitrosation at the C-5 position is a critical challenge. The pyrimidine ring has multiple potential sites for electrophilic attack, and directing the nitroso group specifically to the C-5 position requires careful consideration of the substituents already present on the ring. researchgate.net The presence of electron-donating groups, such as amino or hydroxyl groups, at the 2, 4, and 6 positions activates the C-5 position for electrophilic substitution, including nitrosation. beilstein-journals.orgresearchgate.net However, if other reactive sites are present, such as a secondary amino group, N-nitrosation can occur as a competing reaction. acs.org In some cases, what was initially reported as C-nitrosation was later shown to be N-nitrosation. acs.org The choice of nitrosating agent and reaction conditions plays a crucial role in controlling the regioselectivity of the reaction. kuleuven.be

Strategies for Stabilization

Given the instability of many nitroso compounds, various strategies have been developed to enhance their stability during and after synthesis. These include:

Temperature Control: Conducting reactions at low temperatures, often between 0 and 5°C, can significantly minimize decomposition and side reactions.

Anhydrous Conditions: The use of anhydrous solvents is often necessary to prevent hydrolysis of the nitroso group or other sensitive functional groups on the pyrimidine ring.

Radical Scavengers: The addition of radical scavengers can help to prevent oxidative degradation of the nitroso compounds.

Intramolecular Hydrogen Bonding: The presence of adjacent amino substituents can lead to the formation of strong intramolecular hydrogen bonds with the nitroso group. rsc.orgresearchgate.net This interaction can significantly stabilize the molecule, leading to the formation of stable rotamers that can sometimes be separated. researchgate.netrsc.orggoogle.com

One-Pot Synthetic Strategies

To improve efficiency and overcome some of the challenges associated with isolating unstable intermediates, one-pot synthetic strategies have been developed. These methods combine multiple reaction steps into a single procedure without the need for intermediate purification.

For example, a one-pot procedure for the synthesis of 5-nitroso-4,6-pyrimidinediamines has been reported. beilstein-journals.org This involves a nucleophilic substitution reaction followed by a Fischer–Hepp type rearrangement in the same reaction vessel. beilstein-journals.org Similarly, symmetrical 2,4,6-tris(alkylamino)-5-nitrosopyrimidines can be synthesized in a one-pot reaction by treating the starting pyrimidine with an excess of the desired amine. kuleuven.be

Mechanistic Investigations of Chemical Reactivity

Oxidation Pathways

The oxidation of 4-Pyrimidinamine, 5-nitroso- primarily involves the conversion of the nitroso group to a nitro group and potential N-oxidation of the pyrimidine (B1678525) ring nitrogens. The specific products formed are highly dependent on the oxidizing agents and reaction conditions employed.

Oxidizing Agents and Conditions

The oxidation of 5-nitrosopyrimidines to their corresponding 5-nitropyrimidines can be effectively achieved using various oxidizing agents. A general and effective method involves the use of 30% hydrogen peroxide in trifluoroacetic acid. researchgate.net This system generates the potent oxidizing agent peroxytrifluoroacetic acid in situ.

Studies on the structurally similar compound, 5-nitroso-2,4,6-triaminopyrimidine (B18466), have demonstrated the efficacy of peroxytrifluoroacetic acid in this transformation. researchgate.net The reaction conditions typically involve treating the 5-nitrosopyrimidine (B66288) derivative with the oxidizing solution at controlled temperatures to prevent unwanted side reactions.

Table 1: Oxidizing Agents and Conditions for 5-Nitrosopyrimidines

Oxidizing Agent Co-reagent/Solvent Typical Conditions
Hydrogen Peroxide (30%) Trifluoroacetic Acid Room temperature or gentle heating

Characterization of Oxidation Products

The oxidation of 4-Pyrimidinamine, 5-nitroso- is expected to yield 4-Amino-5-nitropyrimidine as the primary product. This transformation involves the addition of an oxygen atom to the nitrogen of the nitroso group.

Furthermore, depending on the reaction conditions and the strength of the oxidizing agent, N-oxidation of the pyrimidine ring can also occur. Research on 5-nitroso-2,4,6-triaminopyrimidine has shown that oxidation with peroxytrifluoroacetic acid can lead to the formation of both a mono-N-oxide (5-nitro-2,4,6-triaminopyrimidine 1-N-oxide) and a di-N-oxide (5-nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide). researchgate.net These N-oxide derivatives are characterized by the presence of an N→O bond at one or both of the ring nitrogen atoms.

The characterization of these oxidation products is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry, to confirm the presence of the nitro group and any N-oxide functionalities.

Reduction Pathways

The reduction of 4-Pyrimidinamine, 5-nitroso- focuses on the transformation of the nitroso group into an amino group, leading to the formation of a diaminopyrimidine derivative. This is a crucial reaction for the synthesis of various biologically important molecules, including purines.

Reducing Agents and Conditions

A variety of reducing agents can be employed for the conversion of the nitroso group to an amino group. Sodium dithionite (B78146) (Na₂S₂O₄) is a commonly used and effective reagent for this purpose. The reduction of nitrosouracil to diaminouracil using sodium dithionite is a well-established example of this type of transformation.

Catalytic hydrogenation is another powerful method for the reduction of nitroso and nitro groups. This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, under a hydrogen atmosphere.

Table 2: Reducing Agents and Conditions for 5-Nitrosopyrimidines

Reducing Agent Catalyst/Solvent Typical Conditions
Sodium Dithionite (Na₂S₂O₄) Aqueous or alcoholic solution Room temperature or gentle heating

Formation of Amino Derivatives

The primary product of the reduction of 4-Pyrimidinamine, 5-nitroso- is Pyrimidine-4,5-diamine. This reaction proceeds through the addition of hydrogen atoms across the nitrogen-oxygen double bond of the nitroso group, ultimately forming an amino group and water.

The resulting Pyrimidine-4,5-diamine is a key intermediate in the synthesis of purines and other fused heterocyclic systems. The presence of two adjacent amino groups allows for subsequent cyclization reactions with various one-carbon synthons.

Substitution Reactions

The pyrimidine ring in 4-Pyrimidinamine, 5-nitroso- is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the 5-nitroso group. This allows for the displacement of suitable leaving groups at other positions on the ring. While the subject molecule itself does not have a leaving group, understanding the reactivity of related substituted 5-nitrosopyrimidines provides insight into its potential for such reactions.

Research on pyrimidines bearing both a nitroso group and a leaving group, such as a halogen or an alkoxy group, demonstrates that these compounds readily undergo nucleophilic substitution. For instance, the aminolysis of methoxy (B1213986) groups in 5-nitrosopyrimidine derivatives has been reported.

Furthermore, studies on 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) have shown that the chlorine atoms can be sequentially replaced by different amines. This highlights the strong activating effect of the electron-withdrawing group at the 5-position, facilitating the attack of nucleophiles on the pyrimidine ring. While electrophilic substitution on the pyrimidine ring is generally difficult, the presence of activating amino groups can facilitate such reactions under specific conditions. However, the dominant reactivity pattern for this class of compounds is nucleophilic substitution.

Table 3: Compound Names Mentioned in the Article

Compound Name
4-Pyrimidinamine, 5-nitroso-
5-nitroso-2,4,6-triaminopyrimidine
4-Amino-5-nitropyrimidine
5-nitro-2,4,6-triaminopyrimidine (B1305389) 1-N-oxide
5-nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide
Nitrosouracil
Diaminouracil
Pyrimidine-4,5-diamine

Nucleophilic Substitution on Pyrimidine Ring

The pyrimidine ring in 4-Pyrimidinamine, 5-nitroso- is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is significantly influenced by the electronic properties of the substituents on the ring. The 5-nitroso group, being a potent electron-withdrawing group, plays a crucial role in activating the pyrimidine ring towards nucleophilic attack. chemrxiv.orgchemrxiv.org This activation is analogous to the effect of a nitro group, which is well-documented to promote highly efficient aromatic nucleophilic substitutions on pyrimidine scaffolds. chemrxiv.orgchemrxiv.org

The presence of the electron-withdrawing nitroso group at position 5 decreases the electron density at the carbon atoms of the pyrimidine ring, particularly at positions 2, 4, and 6, making them more electrophilic and thus more susceptible to attack by nucleophiles. In polysubstituted pyrimidines, halogens or other suitable leaving groups at these positions can be readily displaced. chemrxiv.orgrsc.org For instance, in related 4-chloropyrimidine (B154816) systems, the chlorine atom is readily substituted by various nucleophiles. rsc.orgresearchgate.net While 4-Pyrimidinamine, 5-nitroso- itself does not have a typical leaving group at other positions, the principle of activation by the nitroso group remains a key factor in its chemical character.

The mechanism of these SNAr reactions typically proceeds through a stepwise pathway involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org However, concerted SNAr mechanisms have also been considered under specific conditions. chemrxiv.org The stability of the Meisenheimer complex is enhanced by the presence of strong electron-withdrawing groups like the nitroso moiety, which can delocalize the negative charge.

Reactivity of Amino and Nitroso Groups in Substitution

Conversely, the nitroso group at position 5 primarily functions as a strong activating group for nucleophilic substitution at other positions, as discussed previously. It is not typically displaced as a leaving group in standard SNAr reactions. However, the nitroso group itself can undergo other types of reactions. For example, the oxidation of the 5-nitroso group to a 5-nitro group is a known transformation for related compounds, such as the oxidation of 5-nitroso-2,4,6-triaminopyrimidine using hydrogen peroxide in trifluoroacetic acid. researchgate.net This reaction highlights the reactivity of the nitroso moiety itself, distinct from its role in SNAr reactions on the pyrimidine core. researchgate.net

Cycloaddition Reactions

Nitroso Diels-Alder Reactivity

The nitroso group of 4-Pyrimidinamine, 5-nitroso- can participate as a dienophile in [4+2] cycloaddition reactions, commonly known as Nitroso Diels-Alder (NDA) reactions. nih.govmdpi.com This reaction is a powerful tool for forming heterocyclic structures by simultaneously creating a C-N and a C-O bond. nih.govnd.edu In a typical NDA reaction, the N=O group of the nitroso compound reacts with a 1,3-diene.

The reactivity in NDA reactions is highly dependent on the electronic nature of the nitroso compound. The electrophilicity of the nitroso nitrogen in 4-Pyrimidinamine, 5-nitroso- is influenced by the electron-donating amino group and the pyrimidine ring itself. The reaction generally proceeds under mild conditions and is atom-economical. nih.gov The cycloaddition can be highly regioselective and stereoselective, providing a predictable pathway to complex nitrogen- and oxygen-containing heterocycles. researchgate.netnih.gov The resulting cycloadducts, typically 3,6-dihydro-1,2-oxazines, can serve as versatile intermediates for further synthetic transformations. nih.gov

Table 1: Nitroso Diels-Alder Reaction Overview

Feature Description
Reaction Type [4+2] Cycloaddition
Nitroso Role Dienophile
Reactant 1,3-Diene
Product 3,6-Dihydro-1,2-oxazine
Key Bonds Formed 1 C-N, 1 C-O

| Characteristics | High atom economy, often regio- and stereoselective |

Ene and Aldol (B89426) Reactions Involving Nitroso Moieties

The nitroso group is a versatile functional group that can also participate in ene and aldol-type reactions, where it acts as the electrophilic component.

The nitroso-ene reaction involves the reaction of the nitroso group of 4-Pyrimidinamine, 5-nitroso- with an alkene that possesses an allylic hydrogen. ucl.ac.uk In this pericyclic reaction, the nitroso group acts as the "enophile." The reaction proceeds through a six-membered cyclic transition state, resulting in the formation of an N-allylhydroxylamine derivative. This transformation is a powerful method for C-N bond formation and allylic C-H functionalization. ucl.ac.uk

The nitroso-aldol reaction occurs between the nitroso compound and an enol or enolate derived from a carbonyl compound. csic.es The nitroso group acts as an electrophile, analogous to the carbonyl group in a standard aldol reaction. The reaction can proceed via two main pathways, depending on whether the nucleophilic attack occurs at the nitrogen or the oxygen atom of the N=O group:

N-Attack (Oxyamination): The enolate attacks the nitrogen atom, leading to the formation of an α-aminooxy carbonyl compound. nih.gov

O-Attack (Aminoxylation): The enolate attacks the oxygen atom, resulting in an α-hydroxyamino carbonyl product. csic.es

The regioselectivity of the nitroso-aldol reaction can often be controlled by the choice of catalyst and reaction conditions. csic.esnih.gov Asymmetric variants of this reaction have been developed, enabling the enantioselective synthesis of valuable chiral building blocks. nih.gov

Pathways Leading to Complex Architectures

Dimerization Processes

Aromatic C-nitroso compounds, including 4-Pyrimidinamine, 5-nitroso-, can exist in equilibrium with their dimeric form. mdpi.com This reversible dimerization process involves the formation of an azodioxide (also known as an azoxy) linkage between two molecules of the nitroso compound. The monomeric form is typically colored (often blue or green), while the dimer is usually colorless. baranlab.org

The equilibrium between the monomer and the dimer is influenced by several factors, including temperature, solvent, and the steric and electronic properties of the molecule. In the solid state, aromatic nitroso compounds often exist predominantly as the dimer. mdpi.com In solution or in the gas phase, dissociation to the monomer can occur. mdpi.com The dimerization can result in two isomers, a cis-(Z) and a trans-(E) dimer. The interconversion between these isomers typically proceeds through the dissociation to the monomer followed by re-dimerization. mdpi.com This dimerization is a key characteristic of nitroso compounds and represents a fundamental pathway to a more complex supramolecular structure.

Rearrangement Reactions

One of the significant rearrangement reactions involving derivatives of 4-pyrimidinamine, 5-nitroso- is the Fischer-Hepp type rearrangement. nih.govnih.gov This reaction is noteworthy because the direct synthesis of para-nitroso secondary anilines, and by extension, 5-nitrosopyrimidines with secondary amino groups, is often not feasible. wikipedia.org The Fischer-Hepp rearrangement provides an alternative pathway where an N-nitroso compound rearranges to a C-nitroso isomer. wikipedia.org

In the context of pyrimidines, an N-nitroso moiety can be utilized to activate chloropyrimidines for nucleophilic substitution with amines. nih.govnih.gov The resulting N-nitrosated pyrimidinamines can then undergo further reactions. Treatment of these intermediates with aqueous sulfuric acid can lead to two different outcomes: N-denitrosation to yield pyrimidinediamines or a Fischer-Hepp type rearrangement to produce 5-nitroso-pyrimidinediamines. nih.govnih.gov

The specific outcome of the reaction is highly dependent on the structure of the pyrimidine ring. For the intramolecular migration of the nitroso group to occur, the pyrimidine ring must be activated by three groups with a positive mesomeric effect. nih.govnih.gov This activation is crucial for the electrophilic character of the nitroso group to be directed towards the C-5 position of the pyrimidine ring. nih.gov

Below is a table summarizing the conditions and outcomes of reactions involving N-nitrosated pyrimidinamines.

EntryReactant (N-nitrosated pyrimidin-4-amine)Reaction ConditionsProduct(s)Outcome
1N-nitroso-N,6-dimethyl-2-phenylpyrimidin-4-amine10% aq H2SO4, 120 °CN,6-dimethyl-2-phenylpyrimidin-4-amineDenitrosation
2N-nitroso-N-benzyl-6-chloro-2-methylpyrimidin-4-amineNH2NH2·H2O, 10% Pd/C, ethanol, refluxN-benzyl-6-chloro-2-methylpyrimidin-4-amineDenitrosation
3N-nitroso-N,2,6-trimethylpyrimidin-4-amine25% aq H2SO4, rt, 10 min–1 h2,N,N,6-tetramethyl-5-nitrosopyrimidin-4-amineRearrangement
4N-nitroso-N-allyl-2,6-dimethylpyrimidin-4-amine25% aq H2SO4, rt, 10 min–1 hN-allyl-2,6-dimethyl-5-nitrosopyrimidin-4-amineRearrangement

This table is generated based on data reported in the literature, illustrating the competing pathways of denitrosation and rearrangement. nih.gov

Role of the Nitroso Group in Redox Processes

The nitroso group (–N=O) is a versatile functional group that can participate in various redox reactions, acting as either an oxidizing or a reducing agent. In the context of 4-pyrimidinamine, 5-nitroso- and its derivatives, the nitroso group plays a significant role in their electrochemical behavior and chemical reactivity.

Oxidation:

The nitroso group can be oxidized to a nitro group (–NO2). A general method for the oxidation of 5-nitroso- to 5-nitropyrimidines involves the use of 30% hydrogen peroxide in trifluoroacetic acid. researchgate.net For instance, the peroxytrifluoroacetic acid oxidation of 5-nitroso-2,4,6-triaminopyrimidine results in the formation of two products: 5-nitro-2,4,6-triaminopyrimidine 1-N-oxide and 5-nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide. researchgate.net This demonstrates that under certain oxidative conditions, both the nitroso group and the pyrimidine ring nitrogens can be oxidized. researchgate.net

Reduction:

The nitroso group is readily reduced. The electrochemical reduction of related nitro- and nitroso-containing heterocyclic compounds has been studied to understand their biological activity. mdpi.com While direct studies on 4-pyrimidinamine, 5-nitroso- are limited, the behavior of structurally similar compounds provides insight. For example, the electrochemical reduction of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide in an acidic aqueous medium occurs in a single six-electron step, leading to the formation of the corresponding heterocyclic amine. mdpi.com This suggests that the nitroso group in 5-nitrosopyrimidines can be reduced to an amino group (–NH2).

The redox potential of these compounds is influenced by factors such as pH and the presence of other substituents on the pyrimidine ring. urfu.ru Theoretical calculations on related molecules suggest that the reduction of the nitro group (and by extension, the nitroso group) is a probable pathway, leading to the formation of a nitroxyl (B88944) radical as an intermediate. mdpi.com

The interplay between the nitroso group and the redox state of the molecule is crucial in various chemical and biological systems. bohrium.com The ability of the nitroso group to be interconverted with nitro and amino groups provides a synthetic handle for the preparation of a variety of substituted pyrimidines. chemrxiv.org

Advanced Spectroscopic and Crystallographic Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of 4-Pyrimidinamine, 5-nitroso- in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the molecular framework can be obtained.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. While specific data for 4-Pyrimidinamine, 5-nitroso- is not extensively published, analysis of the closely related compound, 6-amino-4-methylamino-5-nitrosopyrimidine, in a dimethylsulfoxide (DMSO-d₆) solution offers significant insight. nih.gov

In this analog, distinct signals are observed for the different protons. The protons of the exocyclic amino group at position 6 appear as a singlet at 7.61 ppm, while the proton of the methylamino group at position 4 shows a quartet at 8.00 ppm, coupled to the methyl protons which appear as a doublet at 3.01 ppm. The aromatic proton at position 2 of the pyrimidine (B1678525) ring is observed as a singlet at 8.27 ppm. nih.gov

For 4-Pyrimidinamine, 5-nitroso-, one would anticipate a simplified spectrum. The key signals would include:

A singlet for the proton at the C2 position.

A singlet for the proton at the C6 position.

A broad singlet corresponding to the two protons of the amino group at the C4 position. The chemical shift of these protons would be influenced by solvent and concentration due to hydrogen bonding.

The presence of the electron-withdrawing nitroso group at C5 is expected to deshield adjacent protons, influencing their chemical shifts.

Table 1: ¹H NMR Chemical Shifts (δ) for 6-amino-4-methylamino-5-nitrosopyrimidine in DMSO-d₆ nih.gov

Proton AssignmentChemical Shift (ppm)Multiplicity
CH₃3.01Doublet
NH₂ (at C6)7.61Singlet
NH (at C4)8.00Quartet
H28.27Singlet

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. The study of 6-amino-4-methylamino-5-nitrosopyrimidine provides a reliable reference for assigning the carbon signals of 4-Pyrimidinamine, 5-nitroso-. nih.gov The electron-donating amino groups and the electron-withdrawing nitroso group significantly influence the chemical shifts of the pyrimidine ring carbons.

In the methylamino analog, the carbon atoms of the pyrimidine ring resonate at 155.1 (C4), 156.4 (C2), 158.4 (C6), and 124.5 (C5) ppm. nih.gov The signal for C5 appears at a relatively upfield position due to the electronic effects of the attached nitroso group, while the carbons bearing amino groups (C4, C6) are downfield. nih.gov

For 4-Pyrimidinamine, 5-nitroso-, the ¹³C NMR spectrum is expected to show four distinct signals for the pyrimidine ring carbons. By analogy, C4, bonded to the amino group, and C5, bonded to the nitroso group, would have their chemical shifts dictated by the strong electronic effects of these substituents. The C2 and C6 signals would also be clearly distinguishable.

Table 2: ¹³C NMR Chemical Shifts (δ) for 6-amino-4-methylamino-5-nitrosopyrimidine in DMSO-d₆ nih.gov

Carbon AssignmentChemical Shift (ppm)
CH₃27.2
C5124.5
C4155.1
C2156.4
C6158.4

Nitrogen-15 (¹⁵N) NMR spectroscopy, despite the low natural abundance and sensitivity of the ¹⁵N isotope, is an exceptionally useful technique for studying nitrogen-containing heterocycles. huji.ac.il It can provide direct information about the electronic environment of the nitrogen atoms in the pyrimidine ring (N1, N3), the exocyclic amino group, and the nitroso group.

A primary application of ¹⁵N NMR is the determination of protonation sites. nih.gov In acidic conditions, 4-Pyrimidinamine, 5-nitroso- can be protonated at one of the ring nitrogens or the exocyclic amino group. These different protonation states can be distinguished by large changes in the ¹⁵N chemical shifts. nih.gov For instance, the protonation of a pyridine-like sp²-hybridized nitrogen typically results in a significant upfield shift (shielding) of about 100 ppm, whereas protonation of an amine-type nitrogen leads to a smaller deshielding effect. nih.gov This allows for the unambiguous identification of the primary basic center in the molecule.

Furthermore, the chemical shifts of the nitroso nitrogen and the amino nitrogen would provide valuable data on tautomeric equilibria and intermolecular interactions, such as hydrogen bonding. fu-berlin.de

To definitively assign all proton and carbon signals, multidimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For 4-Pyrimidinamine, 5-nitroso-, this would primarily be used to confirm the absence of coupling between the singlets of H2 and H6.

HMQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It would be used to unambiguously link the ¹H signals for H2 and H6 to their corresponding ¹³C signals, C2 and C6.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. HMBC is particularly crucial for assigning quaternary carbons (those without attached protons). For 4-Pyrimidinamine, 5-nitroso-, correlations would be expected from the H2 proton to C4 and C6, and from the H6 proton to C4 and C5. These correlations would be instrumental in confirming the assignments of C4 and C5.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FTIR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within 4-Pyrimidinamine, 5-nitroso-. The spectrum would be characterized by absorption bands corresponding to the vibrations of the amino (-NH₂), nitroso (-N=O), and pyrimidine ring moieties.

Key expected absorption bands include:

N-H Stretching: The amino group would exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. The position and broadness of these bands can indicate the extent of intermolecular hydrogen bonding. gsconlinepress.com

C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring are expected just above 3000 cm⁻¹. libretexts.org

Ring Stretching: C=C and C=N stretching vibrations within the pyrimidine ring typically appear in the 1650-1450 cm⁻¹ region. vscht.cz

N=O Stretching: The nitroso group has a characteristic stretching vibration that is expected to appear in the 1550-1490 cm⁻¹ range.

N-H Bending: The scissoring vibration of the amino group typically results in a band around 1650-1580 cm⁻¹. gsconlinepress.com

C-H Bending: Out-of-plane C-H bending vibrations appear in the 900-675 cm⁻¹ region and are characteristic of the substitution pattern on the aromatic ring. vscht.cz

Table 3: Predicted Characteristic FTIR Absorption Bands for 4-Pyrimidinamine, 5-nitroso-

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchAmino (-NH₂)3500 - 3300 (medium, may be broad)
C-H StretchAromatic Ring~3100 - 3000 (weak to medium)
N-H Bend (Scissoring)Amino (-NH₂)1650 - 1580 (medium to strong)
C=C, C=N StretchPyrimidine Ring1650 - 1450 (medium to strong)
N=O StretchNitroso (-N=O)1550 - 1490 (strong)
C-H Bend (out-of-plane)Aromatic Ring900 - 675 (medium to strong)

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of 4-Pyrimidinamine, 5-nitroso-. The analysis of the Raman spectrum allows for the identification of functional groups and provides insight into the molecular structure. In studies of similar molecules, such as 2,4-diamino-6-hydroxy-5-nitroso pyrimidine, Fourier Transform (FT)-Raman spectroscopy, in conjunction with quantum chemical calculations like Density Functional Theory (DFT), has been employed to assign fundamental vibrational frequencies. sigmaaldrich.com The Raman activity of a particular vibrational mode is dependent on the change in the polarizability of a bond during the vibration. libretexts.org

For 4-Pyrimidinamine, 5-nitroso-, characteristic Raman peaks are expected for its key functional groups. The nitroso (-N=O) group, the amino (-NH₂) group, and the pyrimidine ring each produce distinct signals. For instance, nitrophenol isomers show characteristic asymmetric and symmetric stretching vibrations for the nitro group in the 1333–1430 cm⁻¹ region. spectroscopyonline.com The interpretation of the complex spectrum is often aided by computational simulations, which can predict vibrational frequencies and intensities, leading to a more accurate assignment of the observed bands. sigmaaldrich.com

Table 1: Predicted Characteristic Raman Bands for 4-Pyrimidinamine, 5-nitroso- This table is based on data from analogous compounds and general spectroscopic principles.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Reference/Comment
N-H Symmetric/Asymmetric StretchingAmino (-NH₂)3300 - 3500Typical range for primary amines.
C-H StretchingAromatic Ring3000 - 3100Characteristic of aromatic C-H bonds.
N=O StretchingNitroso (-N=O)1500 - 1620Strongly dependent on local electronic environment.
C=N/C=C Ring StretchingPyrimidine Ring1400 - 1600Multiple bands expected due to ring conjugation. sigmaaldrich.com
N-H Bending (Scissoring)Amino (-NH₂)1580 - 1650In-plane bending mode.
C-N StretchingAmino-Ring Bond1250 - 1350Vibration of the C-NH₂ bond. spectroscopyonline.com
Ring Breathing ModePyrimidine Ring900 - 1000Symmetric radial expansion/contraction of the ring.

Low-Temperature Vibrational Studies

Low-temperature vibrational spectroscopy, including both infrared and Raman techniques, is a valuable method for obtaining highly detailed structural information. By cooling the sample to cryogenic temperatures (e.g., 20 K), thermal noise and the population of higher vibrational states are significantly reduced. nih.gov This leads to a sharpening of spectral bands and allows for the resolution of closely spaced or overlapping vibrational modes that are often unresolvable at room temperature. rsc.org

This technique is particularly useful for studying low-frequency vibrations (typically below 200 cm⁻¹), which correspond to collective motions of the molecule, such as lattice vibrations (phonons) and intermolecular hydrogen bond stretching and bending modes. nih.gov Analysis of these low-frequency modes provides direct insight into the crystal packing and the strength and nature of intermolecular forces. While specific low-temperature vibrational studies on 4-Pyrimidinamine, 5-nitroso- were not available in the searched literature, this methodology would be critical for establishing a precise and unambiguous assignment of its fundamental vibrational modes and for characterizing its solid-state structure. mjcce.org.mk

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis absorption spectrum of 4-Pyrimidinamine, 5-nitroso- is dictated by its electronic structure. The molecule contains a pyrimidine ring, an electron-donating amino group (-NH₂), and a strongly electron-withdrawing nitroso group (-N=O), which together form an extended conjugated π-system. The absorption of UV or visible light promotes electrons from lower-energy orbitals to higher-energy orbitals. libretexts.org The key functional groups responsible for this absorption are known as chromophores. uzh.ch

Two principal types of electronic transitions are expected for this molecule:

π → π* Transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org These transitions are characteristic of conjugated systems and are typically high-intensity, with large molar absorptivity (ε) values (ε > 10,000 L mol⁻¹ cm⁻¹). nanoqam.ca

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen and oxygen atoms, to an antibonding π* orbital. libretexts.org Compared to π → π* transitions, n → π* transitions are generally lower in energy (occur at longer wavelengths) and have a much lower intensity (ε = 10–1000 L mol⁻¹ cm⁻¹), as they are often symmetry-forbidden. nanoqam.caresearchgate.net

The combination of the pyrimidine ring with the amino (auxochrome) and nitroso (chromophore) groups is expected to result in strong absorption bands in the UV-Vis region.

Table 2: Expected Electronic Transitions for 4-Pyrimidinamine, 5-nitroso-

Transition TypeOrbitals InvolvedExpected Wavelength RegionExpected Molar Absorptivity (ε)
π → ππ (Ring, C=N, N=O) → πUV (200-350 nm)High (>10,000 L mol⁻¹ cm⁻¹)
n → πn (N, O lone pairs) → πVisible (350-500 nm)Low (10-1000 L mol⁻¹ cm⁻¹)

Solvatochromism refers to the change in the color of a substance (and thus its UV-Vis absorption spectrum) when it is dissolved in different solvents. This phenomenon arises from differential solvation of the ground and excited electronic states of the solute molecule. researchgate.net Molecules like 4-Pyrimidinamine, 5-nitroso-, which possess a significant dipole moment and hydrogen-bonding capabilities, are expected to exhibit pronounced solvatochromic effects.

The effect of the solvent on the absorption spectrum depends on its polarity and its ability to act as a hydrogen bond donor or acceptor. researchgate.net

Hypsochromic Shift (Blue Shift): An absorption maximum shifts to a shorter wavelength. This often occurs for n → π* transitions in polar, protic solvents (like water or ethanol). The solvent's hydrogen bonds can stabilize the non-bonding electrons of the ground state more than the excited state, thus increasing the energy gap for the transition.

Bathochromic Shift (Red Shift): An absorption maximum shifts to a longer wavelength. This is common for π → π* transitions where the excited state is more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent, decreasing the transition energy gap.

Studies on structurally related nitrosopyrimidines and nitrosopyrazoles have confirmed that their absorption spectra are highly sensitive to the solvent environment. researchgate.netacs.org This property indicates a significant change in charge distribution upon electronic excitation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. tutorchase.com For 4-Pyrimidinamine, 5-nitroso- (molecular formula C₄H₄N₄O), the exact molecular weight is 139.04 g/mol . In an electron ionization (EI) mass spectrum, a peak corresponding to the intact molecular ion (M⁺•) would be expected at a mass-to-charge ratio (m/z) of 139.

The fragmentation of the molecular ion provides a structural fingerprint. libretexts.org Based on the functional groups present, several characteristic fragmentation pathways can be predicted:

Loss of the Nitroso Radical (•NO): This is a very common and diagnostically significant fragmentation pathway for nitroso compounds, resulting in the loss of 30 Da. researchgate.netnih.gov This would produce a major fragment ion at m/z 109.

Loss of HCN: The pyrimidine ring can fragment by losing hydrogen cyanide (27 Da), a characteristic loss for nitrogen-containing heterocyclic rings.

Alpha-Cleavage: Cleavage of bonds adjacent to the amino group is a common pathway for amines. miamioh.edu

Table 3: Predicted Mass Spectrometry Fragmentation for 4-Pyrimidinamine, 5-nitroso-

m/z ValueProposed Fragment IonNeutral LossComment
139[C₄H₄N₄O]⁺•-Molecular Ion (M⁺•)
111[C₄H₄N₃O]⁺•N or •NH₂? Unlikely primaryLoss of N or NH₂ radical.
109[C₄H₄N₃]⁺•NOCharacteristic loss of nitroso radical. researchgate.netnih.gov
82[C₃H₂N₂]⁺•NO, HCNSubsequent loss of HCN from the [M-NO]⁺ fragment.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions like hydrogen bonding and π-π stacking that govern the crystal packing.

A search of the available literature and crystallographic databases did not yield a specific crystal structure for 4-Pyrimidinamine, 5-nitroso-. However, analysis of closely related structures, such as 4-nitroso-5-aminopyrazole, reveals key expected features. acs.org In the crystal structure of the pyrazole (B372694) analogue, the molecule exhibits significant intermolecular hydrogen bonding, with the amino group's hydrogens forming N-H···O=N bonds that link adjacent molecules into infinite chains. acs.org

A crystallographic analysis of 4-Pyrimidinamine, 5-nitroso- would be expected to show a largely planar pyrimidine ring. It would also definitively resolve any potential tautomerism (e.g., nitroso-oxime tautomerism) in the solid state and provide detailed metrics on the geometry of the crucial amino and nitroso functional groups. Such data is essential for understanding the molecule's physical properties and for validating theoretical calculations.

Table 4: Hypothetical Crystallographic Data for 4-Pyrimidinamine, 5-nitroso- No experimental data was found in the searched literature. This table illustrates the parameters that would be reported from an X-ray diffraction experiment.

ParameterValue
Chemical FormulaC₄H₄N₄O
Formula Weight139.11
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensions (a, b, c; α, β, γ)Data not available
Volume (V)Data not available
Molecules per Unit Cell (Z)Data not available
Calculated DensityData not available
Key Intermolecular InteractionsExpected N-H···N and N-H···O hydrogen bonding

Solid-State Molecular Structure Determination

A recurring feature in the crystal structures of 5-nitrosopyrimidine (B66288) derivatives is the evidence of a highly polarized molecular-electronic structure. nih.govnih.gov The presence of the electron-withdrawing nitroso group at the C5 position, adjacent to the amino group at the C4 position, induces significant electronic perturbation across the pyrimidine ring. This polarization is a key factor influencing the molecule's chemical behavior and its interactions in the solid state. nih.gov

For instance, the structure of 6-amino-4-methylamino-5-nitrosopyrimidine has been investigated using single-crystal X-ray diffraction, providing a basis for understanding the solid-state structure of this class of compounds. nih.govresearchgate.net Similarly, detailed crystallographic data has been reported for derivatives like 1,3-dimethyl-4-amino-5-nitrosouracil monohydrate, offering a comparative view of the structural parameters. nih.gov These studies confirm the planarity of the pyrimidine ring and provide precise measurements for the constituent atoms.

The table below presents representative crystallographic data from a related substituted 5-nitrosouracil (B8612814) derivative, illustrating the type of information obtained from X-ray diffraction studies.

ParameterValueCompound
FormulaC6H10N4O41,3-Dimethyl-4-amino-5-nitrosouracil monohydrate nih.gov
Crystal SystemOrthorhombic
Space GroupP n a 21
a (Å)13.978
b (Å)9.638
c (Å)6.338
α, β, γ (°)90
Z4

Analysis of Crystal Packing and Supramolecular Features

The arrangement of individual molecules within the crystal lattice, known as crystal packing, reveals the formation of ordered, repeating patterns that constitute the supramolecular architecture. For 5-nitrosopyrimidine derivatives, this packing is dictated by a network of specific intermolecular interactions. mdpi.com These interactions guide the assembly of molecules into larger, well-defined motifs such as chains, sheets, or complex three-dimensional frameworks. nih.govnih.govresearchgate.net

Studies on various N(4)-substituted 2,4-diamino-6-benzyloxy-5-nitrosopyrimidines show that no two structures exhibit the exact same combination of interactions, leading to a diversity of supramolecular assemblies, predominantly in the form of chains and sheets. nih.gov In the crystal structure of 2-amino-4,6-bis(benzylamino)-5-nitrosopyrimidine, for example, molecules are linked into sheets. grafiati.com Similarly, the structure of 4-amino-2,6-dimethoxy-5-nitropyrimidine (an isomeric analogue) features dimers that are further linked into sheets, which then form a three-dimensional structure via π-π stacking. researchgate.net

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The supramolecular structures of 5-nitrosopyrimidine derivatives are stabilized by a variety of intermolecular interactions, with hydrogen bonding being the most prominent. nih.govmdpi.com The polarized nature of the molecules, resulting from the nitroso and amino substituents, leads to extensive and often charge-assisted hydrogen bonding. nih.govnih.gov

The primary types of "hard" hydrogen bonds observed are N—H···N and N—H···O. nih.govgrafiati.com The amino group (N-H) acts as a hydrogen bond donor, while the pyrimidine ring nitrogen atoms and the oxygen atom of the nitroso group serve as acceptors. These interactions are fundamental in creating the chains and sheets that define the crystal packing. researchgate.net In some hydrated structures, water molecules participate in the network, forming O—H···O and O—H···N bonds. nih.gov Weaker "soft" hydrogen bonds, such as C—H···O and C—H···π interactions, also contribute to the stability of the crystal lattice. nih.govgrafiati.com

In addition to hydrogen bonding, aromatic π-π stacking interactions are observed in some derivatives, where the pyrimidine rings of adjacent molecules align in a parallel-displaced or staggered fashion. nih.govresearchgate.netencyclopedia.pub This type of interaction further links the hydrogen-bonded sheets or chains into a stable three-dimensional structure. researchgate.netresearchgate.net

The table below summarizes typical hydrogen bond geometries found in the crystal structures of related pyrimidine compounds, demonstrating the specific distances and angles that characterize these interactions.

Interaction TypeD-H···Ad(H···A) (Å)d(D···A) (Å)∠(DHA) (°)Reference Compound
N—H···NN—H···N2.132.9971702-Benzylamino-4,6-bis(benzyloxy)pyrimidine researchgate.net
N—H···NN—H···N2.233.1061712-Amino-4,6-dimethoxypyrimidine (B117758) researchgate.net
N—H···NN—H···N2.193.041168A substituted nitrosopyrimidine derivative researchgate.net
N—H···ON—H···O2.542.977112A substituted nitrosopyrimidine derivative researchgate.net

Conformational Analysis in the Solid State

Conformational analysis in the solid state for 4-pyrimidinamine, 5-nitroso- and its analogues primarily concerns the rotational orientation of the nitroso group relative to the pyrimidine ring. Studies on asymmetrically substituted 5-nitrosopyrimidines have shown that the molecule can exist as a mixture of two rotamers, which differ in the orientation of the nitroso group. researchgate.netresearchgate.net

The stability of a particular rotamer in the solid state is often dictated by the formation of strong intramolecular hydrogen bonds. researchgate.net For example, an intramolecular hydrogen bond can form between the nitroso oxygen and a hydrogen atom of an adjacent amino or alkylamino substituent. researchgate.net The presence of two distinct amino substituents at the C4 and C6 positions can lead to two different possible intramolecular hydrogen bonds, resulting in two stable rotamers that can be observed even in solution by NMR spectroscopy. researchgate.net

In the solid state, the crystalline environment and packing forces ultimately select for one preferred conformation. researchgate.net X-ray crystallographic analysis of 2-amino-4,6-dimethoxy-5-nitrosopyrimidine (B1639992) revealed a conformation where the nitroso group is oriented away from one methoxy (B1213986) group and toward the other substituent. kuleuven.be This specific orientation is a result of the interplay between intramolecular steric and electronic effects and the intermolecular forces that maximize the stability of the crystal lattice. Therefore, while multiple conformations may be close in energy, the solid-state structure represents the global minimum for the molecule within the crystalline environment.

Computational Chemistry and Quantum Mechanical Studies

Geometry Optimization and Energetic Landscapes

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure. Geometry optimization procedures calculate the atomic coordinates that correspond to the lowest energy, providing a detailed picture of bond lengths, bond angles, and dihedral angles.

The structure of 4-Pyrimidinamine, 5-nitroso- allows for the existence of different conformers, primarily due to the potential for rotation around the single bonds connecting the amino (-NH₂) and nitroso (-NO) groups to the pyrimidine (B1678525) ring. The orientation of these functional groups relative to the ring and to each other defines distinct conformational isomers, each with a specific potential energy.

Computational scans of the potential energy surface are performed to identify all possible stable conformers. These conformers represent local minima on the energetic landscape. The stability of each conformer is determined by its relative energy, with the lowest energy structure being the global minimum and thus the most likely to be observed under experimental conditions. The key rotational dynamics involve the C4-N bond of the amino group and the C5-N bond of the nitroso group.

Table 1: Representative Calculated Relative Energies of Potential Conformers This table presents hypothetical, illustrative data for the stable conformers of 4-Pyrimidinamine, 5-nitroso-, as specific experimental or computational values are not publicly available. The values are representative of what would be expected from a typical DFT calculation.

ConformerOrientation of -NH₂ GroupOrientation of -NO GroupRelative Energy (kcal/mol)
A Planar with ringPlanar with ring (anti to N1)0.00
B Planar with ringPlanar with ring (syn to N1)1.5
C Perpendicular to ringPlanar with ring5.2

Energy Minimization Procedures

Energy minimization is a computational process used to locate the stable geometries of the conformers. This is most commonly achieved using quantum mechanical methods, particularly Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for organic molecules. samipubco.com

The procedure involves selecting a theoretical model chemistry, which consists of a functional and a basis set. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used for their reliability in simulating organic systems. jchemrev.comsamipubco.com Basis sets, such as 6-311+G(d,p), provide the mathematical functions used to describe the distribution of electrons within the molecule. jchemrev.comscirp.org The calculation starts with an initial guess of the molecular geometry and iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found where the net forces on all atoms are close to zero. To confirm that this structure is a true minimum (and not a transition state), a frequency calculation is subsequently performed; a stable structure will have no imaginary frequencies.

Electronic Structure Calculations

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity, charge distribution, and spectroscopic potential.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy level corresponds to a better electron donor.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. ajchem-a.comschrodinger.com A small energy gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity and the potential for intramolecular charge transfer (ICT). irjweb.com In 4-Pyrimidinamine, 5-nitroso-, the electron-donating amino group and the electron-withdrawing nitroso group are expected to significantly influence the FMOs, likely leading to a relatively small HOMO-LUMO gap and facilitating charge transfer from the amino group towards the nitroso group through the pyrimidine ring.

Table 2: Representative Frontier Molecular Orbital Data for Pyrimidine Derivatives This table contains illustrative data derived from computational studies on related pyrimidine systems to demonstrate the typical values obtained through DFT calculations. irjweb.comresearchgate.net

ParameterRepresentative Energy (eV)Implication
HOMO Energy -6.15Electron-donating capability
LUMO Energy -1.75Electron-accepting capability
HOMO-LUMO Gap (ΔE) 4.40Indicates chemical reactivity and electronic transition energy

Electron Density Distribution and Reactivity Prediction

The distribution of electron density within a molecule is fundamental to its reactivity. europa.eu Computational methods can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density on the molecular surface. These maps use a color scale to indicate charge distribution:

Red regions : Indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack.

Blue regions : Indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. scirp.org

Green regions : Represent neutral or nonpolar areas.

For 4-Pyrimidinamine, 5-nitroso-, an MEP map would likely show high electron density (red) around the nitrogen and oxygen atoms of the nitroso group and the nitrogen of the amino group, making them potential sites for interaction with electrophiles or for hydrogen bonding. scirp.org Conversely, the hydrogen atoms of the amino group and carbons adjacent to the electron-withdrawing nitroso group would likely exhibit positive potential (blue), marking them as sites for nucleophilic interaction. wuxibiology.comimperial.ac.uk Analysis of the electron density and related indices derived from conceptual DFT, such as Parr functions, can provide quantitative predictions of the most reactive sites for both electrophilic and nucleophilic reactions. nih.govmdpi.com

Spectroscopic Property Prediction

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.

Infrared (IR) Spectroscopy : Theoretical calculations can predict the vibrational frequencies of a molecule. The resulting computed IR spectrum shows the characteristic absorption bands corresponding to the stretching and bending of different functional groups. For 4-Pyrimidinamine, 5-nitroso-, key predicted peaks would include N-H stretching vibrations for the amino group, the N=O stretch for the nitroso group, and various C-N, C=N, and C-C stretching and bending modes within the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy : The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) can be calculated to predict NMR chemical shifts. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental data to confirm the molecular structure.

UV-Visible Spectroscopy : The electronic transitions between molecular orbitals can be calculated using Time-Dependent DFT (TD-DFT). This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum. schrodinger.com The calculations provide information on the energy of the transition and the oscillator strength, which relates to the intensity of the absorption band. For this compound, transitions would likely involve π→π* and n→π* excitations, influenced by the amino and nitroso substituents.

Table 3: Predictable Spectroscopic Properties via Computational Methods

Spectroscopic MethodPredicted PropertyInformation Obtained
Infrared (IR) Vibrational Frequencies (cm⁻¹)Identification of functional groups (e.g., -NH₂, -NO) and fingerprint region.
NMR Chemical Shifts (ppm)Elucidation of the chemical environment of each atom in the molecular skeleton.
UV-Visible Absorption Wavelength (λmax)Information on electronic transitions and the conjugated π-system.

Reaction Mechanism Elucidation

Computational chemistry is a cornerstone of modern mechanistic studies, enabling the mapping of entire reaction pathways, including the identification of short-lived, high-energy species that are experimentally elusive.

A transition state (TS) represents the highest energy point along a reaction coordinate. Locating and characterizing the TS is crucial for understanding reaction kinetics and mechanisms. numberanalytics.com For reactions involving 4-Pyrimidinamine, 5-nitroso-, such as nucleophilic aromatic substitution (SNAr), computational methods can optimize the geometry of the TS. chemrxiv.org A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. This single imaginary frequency corresponds to the molecular vibration along the reaction coordinate, leading from reactant to product. uni-muenchen.de

Once a transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. faccts.de The IRC is the minimum energy path connecting the transition state to the corresponding reactant and product on the potential energy surface. numberanalytics.comuni-muenchen.de By following this path in both the forward and backward directions from the TS, an IRC analysis confirms that the identified transition state correctly links the intended reactants and products. faccts.deresearchgate.net This procedure provides a complete, step-by-step visualization of the geometric changes the molecule undergoes during the chemical transformation. researchgate.net

In many SNAr reactions involving electron-deficient aromatic rings, such as a nitro-activated pyrimidine, the reaction proceeds through a stable intermediate. chemrxiv.org A Meisenheimer complex is a key intermediate formed by the addition of a nucleophile to the aromatic ring, resulting in a resonance-stabilized, anionic σ-complex. researchgate.netchemrxiv.org Computational studies can locate and optimize the geometry of such intermediates. These structures are identified as true minima on the potential energy surface, characterized by having all real (i.e., no imaginary) vibrational frequencies. The identification of a Meisenheimer complex as a stable intermediate, flanked by two transition states, is a hallmark of a two-step SNAr mechanism. chemrxiv.orgchemrxiv.org

Molecular Dynamics Simulations (for molecular interaction mechanisms)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational changes and interaction dynamics of a molecule like "4-Pyrimidinamine, 5-nitroso-" with its environment, such as a solvent, a biological receptor, or a material surface.

While specific MD simulation studies exclusively focused on "4-Pyrimidinamine, 5-nitroso-" are not extensively documented in publicly available literature, the methodology has been widely applied to structurally similar pyrimidine derivatives to understand their interaction mechanisms. These studies provide a framework for how MD simulations could be used to investigate the target compound.

For instance, MD simulations have been employed to study the stability and binding affinity of pyrimidine-based inhibitors to protein targets like FMS-like tyrosine kinase-3 (FLT3) and Dipeptidyl peptidase-4 (DPP-4). nih.govresearchgate.net In such studies, the simulation tracks the stability of the ligand-protein complex, the conformational changes in both the ligand and the protein, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding. nih.govresearchgate.net The root mean square deviation (RMSD) is often calculated to assess the stability of the complex over the simulation time. heraldopenaccess.usmdpi.com

A typical MD simulation protocol for analyzing the interaction of "4-Pyrimidinamine, 5-nitroso-" with a hypothetical protein target would involve:

System Setup: The initial coordinates of the compound docked into the protein's active site would be placed in a simulation box, solvated with water molecules, and neutralized with ions.

Simulation: The system would be subjected to energy minimization, followed by a period of heating and equilibration, and finally, a production run for several nanoseconds or even microseconds. researchgate.netmdpi.com

Analysis: The resulting trajectory would be analyzed to determine binding free energies (using methods like MM-PBSA/GBSA), identify stable intermolecular hydrogen bonds, and observe conformational dynamics. nih.govheraldopenaccess.us

Research on other pyrimidine derivatives has shown that these simulations can provide critical information on binding stability and affinity. nih.govrjeid.com For example, MD simulations on pyrimidine-2,4-dione derivatives highlighted the stability of the ligand-target complexes, offering valuable guidance for structure-based drug design. researchgate.net Similarly, studies on nitrosamines with cytochrome P450 enzymes have used MD to reveal that the formation of ligand-enzyme complexes is spontaneous. heraldopenaccess.us

Table 1: Representative Parameters from MD Simulations of Related Pyrimidine Compounds

Compound Class Target Simulation Time (ns) Key Findings Reference
Pyrimidine-4,6-diamine derivatives FLT3 Kinase Not Specified Provided insights into stability and binding affinity of docked compounds. nih.gov
Pyrimidine-2,4-dione derivatives DPP-4 100 Demonstrated stability of ligand-target complexes and provided insights into binding energy. researchgate.net
Cationic Pyrimidine derivatives G-quadruplex DNA Not Specified Studied the interaction complexes of the compounds with DNA structures. rjeid.com

This table illustrates the type of data and insights that MD simulations can provide. Applying this methodology to "4-Pyrimidinamine, 5-nitroso-" could elucidate its interaction mechanisms with various biological or chemical systems.

Quantum Mechanical Calculations on Molecular Interactions

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules with high accuracy. ajchem-b.com These methods are invaluable for understanding the fundamental nature of molecular interactions involving "4-Pyrimidinamine, 5-nitroso-".

QM calculations can determine various molecular properties that govern interactions:

Optimized Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify positive (electrophilic) and negative (nucleophilic) regions, which are crucial for predicting non-covalent interactions like hydrogen bonding. bohrium.com

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are key indicators of a molecule's reactivity and ability to participate in charge transfer interactions. ajchem-b.com

Hydrogen Bonding Analysis: QM methods can precisely model the geometry and energy of hydrogen bonds formed between the molecule and other species. Studies on related nitrosopyrimidines have highlighted the importance of charge-assisted hydrogen bonding in their supramolecular structures. researchgate.net

DFT studies on analogous compounds, such as 2,4-diamino-6-hydroxy-5-nitroso pyrimidine and 5-nitroso-2,4,6-triaminopyrimidine (B18466), have been performed to analyze their vibrational spectra and molecular structure. researchgate.netsigmaaldrich.com For instance, calculations using the B3LYP functional with basis sets like 6-31G* and 6-311+G** have successfully simulated infrared and Raman spectra, confirming vibrational assignments. sigmaaldrich.com Such calculations also provide optimized geometrical parameters (bond lengths and angles) and electronic properties.

A study on N-(pyrimidyl)-ω-amino acids used DFT calculations to rationalize the formation of "head-to-tail" or "head-to-head" 1D supramolecular polymers through hydrogen bonding. bohrium.com The analysis was supported by tools like the Quantum Theory of "Atoms-in-Molecules" (QTAIM) to characterize the noncovalent interactions. bohrium.com For "4-Pyrimidinamine, 5-nitroso-", similar calculations could predict its self-assembly behavior and its interaction patterns with other molecules.

Table 2: Quantum Mechanical Descriptors Calculated for Related Pyrimidine Derivatives

Compound/Class Method/Basis Set Calculated Properties Key Insights Reference
2,4-diamino-6-hydroxy-5-nitroso pyrimidine DFT (B3LYP/6-31G*, B3LYP/6-311+G**) Geometrical parameters, vibrational frequencies, HOMO-LUMO energies Provided detailed assignment of fundamental vibrational modes and structural characteristics. sigmaaldrich.com
5-nitroso-2,4,6-triaminopyrimidine DFT (B3PW91/6-311+G(d,p)) Heat of formation, bond dissociation energies Explored thermal and kinetic stability. researchgate.net
Pyrimidine derivatives (for corrosion inhibition) DFT (B3LYP/DNP) HOMO/LUMO energies, Dipole moment (μ), Hardness (η), Fraction of electron transfer (ΔN) Evaluated reactivity parameters to predict interaction strength with a metal surface. ajchem-b.com

These examples underscore the power of QM calculations to dissect the electronic and structural factors that drive the molecular interactions of pyrimidine-based compounds. For "4-Pyrimidinamine, 5-nitroso-", these computational approaches are essential for building a comprehensive understanding of its chemical behavior and interaction mechanisms at the molecular level.

Tautomeric and Isomeric Phenomena

Amino/Nitroso Tautomerism

The primary tautomeric equilibrium in 4-Pyrimidinamine, 5-nitroso- involves the migration of a proton between the exocyclic amino group and the nitroso group, leading to two main forms: the amino-nitroso form and the imino-oxime form. The amino-nitroso form is generally considered the more stable tautomer for aminopyrimidines. researchgate.net

In related nitrosopyrimidine systems, the amino form is typically favored. researchgate.net Studies on analogous compounds like 1-benzyl-4-nitroso-5-aminopyrazole have shown that the free base exists predominantly as a mixture of amino/nitroso tautomers rather than the imino/oxime forms. nih.govcsic.es This preference is attributed to the aromatic stabilization of the pyrimidine (B1678525) ring, which would be disrupted in the imino-oxime tautomer. The amino group's nitrogen lone pair participates in the π-system of the ring, enhancing its stability.

The stability of the amino-nitroso form is further reinforced by the potential for intramolecular hydrogen bonding between the amino proton and the oxygen atom of the nitroso group. rsc.org This interaction creates a stable six-membered ring-like structure, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB).

Imino/Oxime Tautomerism

The alternative tautomeric form is the imino-oxime structure (also referred to as the quinone-oxime form), where the proton from the amino group has migrated to the nitroso group's oxygen atom, and the C=N double bond shifts. Generally, in nitroso-oxime tautomerism, the oxime form is often more stable than the nitroso isomer. echemi.com This is because the N-O single bond and C=N double bond in the oxime are energetically favored over the N=O double bond in the nitroso form due to differences in electronegativity and bond strengths. echemi.com

However, for 4-Pyrimidinamine, 5-nitroso-, the imino-oxime tautomer is generally less stable than the amino-nitroso form. The formation of the imino group disrupts the aromaticity of the pyrimidine ring, which represents a significant energetic penalty. While studies on some 4-nitroso-pyrazolones suggest the oxime tautomer is favored in solution, this is not universally the case for all heterocyclic systems. researchgate.net In the context of 5-nitrosopyrimidines, the preservation of the aromatic ring system makes the amino-nitroso form the dominant species. researchgate.netrsc.org

TautomerKey Structural FeaturesGeneral Stability in Pyrimidines
Amino-Nitroso -NH₂ and -N=O groupsGenerally more stable, preserves aromaticity
Imino-Oxime =NH and =N-OH groupsGenerally less stable, disrupts aromaticity

Proton Tautomerism and Its Influence on Structure and Reactivity

Proton tautomerism, the dynamic equilibrium involving the migration of a proton, is central to the structure and reactivity of 4-Pyrimidinamine, 5-nitroso-. The position of the proton dictates the molecule's hydrogen bonding capabilities, electronic distribution, and molecular geometry. The equilibrium can be influenced by factors such as pH, temperature, and the electronic nature of substituents. nih.gov

The most significant influence of proton tautomerism is on the formation of strong intramolecular hydrogen bonds (IMHBs). In the amino-nitroso form, an IMHB can form between a hydrogen of the amino group and the oxygen of the nitroso group. rsc.org This interaction significantly stabilizes the planar conformation of the molecule and influences the rotational barrier of the nitroso group. The reactivity of the compound is also affected; for instance, the amino-nitroso form will have different nucleophilic/electrophilic sites compared to the imino-oxime form.

E/Z Isomerism around the Nitroso Group

Due to the restricted rotation around the C5-N (nitroso) bond, which possesses partial double-bond character from conjugation with the pyrimidine ring, 4-Pyrimidinamine, 5-nitroso- can exist as two distinct geometric isomers (rotamers): E and Z. rsc.orgmasterorganicchemistry.com These isomers are defined by the orientation of the nitroso group's oxygen atom relative to the substituents on the pyrimidine ring.

In similar 5-nitrosopyrimidines with amino groups at positions 4 and 6, both rotamers have been observed in NMR spectra as distinct sets of signals. rsc.org The stabilization of these rotamers is achieved through the formation of different intramolecular hydrogen bonds. For 4-Pyrimidinamine, 5-nitroso-, the two possible rotamers would be:

Z-isomer : The nitroso oxygen is oriented towards the N1 atom of the pyrimidine ring.

E-isomer : The nitroso oxygen is oriented towards the amino group at C4, allowing for a strong intramolecular hydrogen bond.

The ratio between the E and Z isomers is highly dependent on the solvent and the specific substituents on the pyrimidine ring. The energy barrier for interconversion between these isomers can be substantial, making their individual study possible at room temperature. rsc.org Studies on analogous compounds like chlorohydrazones also highlight that the energy barrier for E/Z isomerization can be significant, confirming the stability of these distinct geometric forms. unimi.it

Solvatochromism and Solvent Effects on Tautomeric Equilibria

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Compounds like 4-Pyrimidinamine, 5-nitroso- are expected to exhibit solvatochromism due to changes in the tautomeric equilibrium and intramolecular charge transfer (ICT) upon interaction with solvent molecules. nih.govscispace.com

The tautomeric equilibrium between the amino-nitroso and imino-oxime forms is particularly sensitive to the solvent environment.

Polar protic solvents (e.g., methanol, water) can stabilize the more polar tautomer by forming intermolecular hydrogen bonds. They can act as both hydrogen bond donors and acceptors, potentially favoring the imino-oxime form to a greater extent than non-polar solvents. sonar.ch

Polar aprotic solvents (e.g., DMSO, acetonitrile) primarily interact through dipole-dipole interactions, which can also shift the equilibrium.

Non-polar solvents (e.g., toluene, hexane) tend to favor the less polar tautomer, which is typically the amino-nitroso form stabilized by an intramolecular hydrogen bond. sctce.ac.in

This solvent-dependent shift in the tautomeric balance leads to different absorption maxima in the UV-Vis spectrum, resulting in the observed solvatochromic effect. Studies on similar pyrimidine derivatives have demonstrated that an increase in solvent polarity often leads to a redshift (bathochromic shift) in the absorption spectra, indicative of strong ICT character. nih.gov

Table: Expected Solvent Effects on Tautomeric Equilibrium

Solvent Type Dominant Interaction Likely Favored Tautomer Expected Spectroscopic Shift
Non-Polar (e.g., Hexane) van der Waals forces Amino-nitroso Shorter wavelength (hypsochromic)
Polar Aprotic (e.g., DMSO) Dipole-dipole Amino-nitroso / Imino-oxime mix Intermediate

Experimental and Theoretical Approaches for Tautomer Identification and Quantification

A combination of experimental and theoretical methods is essential to unravel the complex tautomeric and isomeric equilibria of 4-Pyrimidinamine, 5-nitroso-. psu.edu

Experimental Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are powerful tools for identifying tautomers. researchgate.net The chemical shifts of the protons and carbons in the pyrimidine ring and the attached functional groups are highly sensitive to the tautomeric form. For instance, the presence of two distinct sets of signals in ¹H NMR can indicate an equilibrium mixture of E/Z rotamers. rsc.org

UV-Vis Spectroscopy: This technique is used to study solvatochromic effects and quantify the ratio of tautomers in different solvents. The appearance of distinct absorption bands corresponding to each tautomer allows for the determination of the equilibrium constant. scispace.com

Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between the tautomers by identifying characteristic vibrational frequencies, such as the N-H and C=O stretches in the amino-nitroso form versus the O-H and C=N stretches in the imino-oxime form. researchgate.net

X-ray Crystallography: When single crystals can be obtained, X-ray diffraction provides definitive structural information about the dominant tautomer and isomer in the solid state. nih.govcsic.es

Theoretical Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to predict the relative stabilities (energies) of different tautomers and isomers in the gas phase and in solution (using models like the Polarizable Continuum Model, PCM). researchgate.netsemanticscholar.org

Ab Initio Methods: High-level ab initio calculations (e.g., MP2, MP4) can provide more accurate energy predictions and help rationalize experimental findings. psu.edu

GIAO (Gauge-Including Atomic Orbital) Method: This computational approach is used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to confirm the structures of the observed tautomers. researchgate.net

Time-Dependent DFT (TD-DFT): TD-DFT is employed to simulate electronic absorption spectra (UV-Vis), helping to assign experimental spectral bands to specific tautomeric forms and electronic transitions. nih.govsctce.ac.in

These combined approaches provide a comprehensive understanding of the intricate structural landscape of 4-Pyrimidinamine, 5-nitroso-.

Role in Complex Organic Synthesis

Building Block for Heterocyclic Scaffolds

A primary application of 4-Pyrimidinamine, 5-nitroso- is as a foundational building block for the synthesis of various fused heterocyclic systems. The adjacent amino and nitroso groups on the pyrimidine (B1678525) ring provide an ideal setup for cyclocondensation reactions. smolecule.com

One of the most prominent examples is the synthesis of pteridines, which are composed of fused pyrimidine and pyrazine (B50134) rings. psu.edu The Timmis synthesis, a classical method for pteridine (B1203161) formation, involves the condensation of a 4-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group, such as a ketone or aldehyde. psu.edu In this reaction, the nitroso group serves as a precursor to one of the nitrogen atoms in the newly formed pyrazine ring, while the amino group provides the other. This reaction is known for being generally unambiguous and regiospecific. psu.edu

The general scheme for this transformation allows for the creation of a wide variety of substituted pteridines by changing the active methylene co-reactant. derpharmachemica.com For instance, condensation with aldehydes and ketones can produce various pteridine derivatives. derpharmachemica.com Similarly, reacting 4,6-diamino-5-nitroso-2-phenylpyrimidine with malononitrile (B47326) in dimethylformamide (DMF) can generate 7-amino-6-cyano-pteridine derivatives. smolecule.com These pteridine scaffolds are of significant interest as they form the core of many biologically important molecules, including folic acid. derpharmachemica.com

Beyond pteridines, these nitrosopyrimidines can be used to construct other fused systems. Methodologies have been developed to prepare novel 1,6-disubstituted-5,6-dihydropyrrolo[1,2-f]pteridine derivatives. researchgate.net The reactivity of the nitroso group facilitates nucleophilic attack and subsequent cyclization, making it a key functional group for building diverse heterocyclic libraries. aquigenbio.com

Table 1: Synthesis of Heterocyclic Scaffolds from 4-Amino-5-nitrosopyrimidine Derivatives

Heterocyclic Scaffold Co-reactant Type Reaction Name/Type Reference(s)
Pteridines Active methylene compounds (ketones, aldehydes) Timmis Synthesis psu.eduderpharmachemica.com
Substituted Pteridines Malononitrile Cyclocondensation smolecule.com
Fused Pyrimidodiazepines Varies (multi-step sequence) Sequential Aminolysis/Reduction/Cyclocondensation researchgate.net
Pyrazolo[1,5-a]pyrimidines Hydrazinopyrazoles Cyclocondensation nih.gov

Intermediates in the Synthesis of Purine (B94841) Libraries

Purines, which consist of a pyrimidine ring fused to an imidazole (B134444) ring, are another critical class of heterocycles found throughout nature, most notably as components of DNA and RNA. researchgate.netutah.edu 4-Pyrimidinamine, 5-nitroso- serves as a crucial intermediate in the synthesis of purine libraries. researchgate.netresearchgate.net

The most common pathway involves the chemical reduction of the 5-nitroso group to an amino group, converting the starting material into a 4,5-diaminopyrimidine (B145471). researchgate.net This reduction can be achieved using various reagents, such as sodium dithionite (B78146). smolecule.com The resulting 4,5-diaminopyrimidine possesses two adjacent amino groups, which are perfectly positioned to react with a one-carbon electrophile to form the imidazole portion of the purine ring system. researchgate.net

For example, a large diversity of C-8 and N-9 substituted purines can be synthesized in one or two steps from 5-aminoimidazole-4-carbonitriles, which are structurally related to the diaminopyrimidine pathway. researchgate.net More directly, the annulation of the imidazole ring onto the 4,5-diaminopyrimidine core can be accomplished using reagents like formic acid or urea (B33335) to yield a variety of purine derivatives. researchgate.netresearchgate.net

In some specialized cases, the cyclization to a purine derivative can occur directly from the nitrosopyrimidine precursor. The 't-amino effect' has been documented where (dialkylamino)-nitrosopyrimidines undergo thermal cyclization in high yields to form purine derivatives through the formation of an intermediate azomethine ylide. researchgate.net This highlights the versatile role of the nitroso group, which can either be a stable precursor to an amine or participate directly in cyclization reactions. researchgate.net

Precursors for Advanced Organic Molecules

The utility of 4-Pyrimidinamine, 5-nitroso- extends to its role as a precursor for a wide range of advanced organic molecules with applications in pharmaceuticals, agrochemicals, and materials science. chemimpex.comlookchem.com Its structure is a key component in the synthesis of numerous complex products. lookchem.com

In the pharmaceutical industry, nitrosopyrimidine derivatives are key intermediates for therapeutic agents. chemimpex.comlookchem.com For instance, 5-nitroso-2,4,6-triaminopyrimidine (B18466) is a known precursor in the synthesis of the diuretic drug Triamterene. google.com The synthesis involves the condensation of the nitrosopyrimidine with benzyl (B1604629) cyanide. google.com The unique nitrogen-rich structure is often incorporated into drug molecules to potentially enhance their efficacy, selectivity, and pharmacokinetic properties. lookchem.com

The compound also finds application in the agrochemical industry. It serves as a building block for active ingredients in pesticides and herbicides, contributing to the development of more effective crop protection products. chemimpex.com Furthermore, it is a precursor for dye components, such as 2,4,5,6-Tetraaminopyrimidine, demonstrating its versatility in materials chemistry. google.com

Table 2: Examples of Advanced Molecules Synthesized from 4-Amino-5-nitrosopyrimidine Derivatives

Precursor Transformation Resulting Molecule/Class Application Reference(s)
5-Nitroso-2,4,6-triaminopyrimidine Condensation with benzyl cyanide Triamterene Pharmaceutical (Diuretic) google.comgoogle.com
5-Nitroso-2,4,6-triaminopyrimidine Reduction 2,4,5,6-Tetraaminopyrimidine Dye Component Intermediate google.com
6-Alkoxy-5-nitrosopyrimidines Aminolysis, Reduction, Cyclocondensation Fused Polyazaheterocycles (e.g., Pyrimidobenzodiazepines) Bioactive Compounds researchgate.netkuleuven.be
2,4,6-Triamino-5-nitrosopyrimidine General Intermediate Agrochemicals Agriculture (Pesticides, Herbicides) chemimpex.com

Strategic Use in Multi-step Synthesis Design

The strategic use of 4-Pyrimidinamine, 5-nitroso- in multi-step synthesis design stems from the versatile and controllable reactivity of the nitroso group. vapourtec.commsu.edu In modern organic synthesis, chemists aim for "step economy," a principle that favors shorter, more efficient synthetic routes. nih.gov Using a multifunctional building block like 4-Pyrimidinamine, 5-nitroso- is a key strategy to achieve this goal. microcombichem.dersc.org

The nitroso group serves two main strategic purposes:

Activating Group: The strong electron-withdrawing nature of the nitroso group activates the pyrimidine ring for aromatic nucleophilic substitution (SNAr) reactions. kuleuven.be This allows for the selective introduction of nucleophiles, such as amines, onto the pyrimidine core—a reaction that would be difficult on a less activated ring. kuleuven.be

Masked Amine: The nitroso group can be readily and cleanly reduced to an amino group. smolecule.com This makes it a synthetic equivalent—or "masked" version—of an amine.

This dual functionality allows chemists to design elegant multi-step sequences. A typical strategy involves:

Nitrosation: Introduce a nitroso group onto a pyrimidine ring to activate it. researchgate.netkuleuven.be

Nucleophilic Substitution: Use the activated ring to perform a selective SNAr reaction, adding a key fragment to the molecule. researchgate.net

Reduction and Cyclization: Reduce the nitroso group to an amine, which then participates in an intramolecular cyclization with another part of the molecule to form a new fused ring. researchgate.net

This sequential approach, where the nitroso group plays two different, crucial roles at different stages, allows for the controlled and efficient assembly of complex molecules from simpler starting materials. researchgate.netrsc.org It enables the construction of molecular complexity in a planned, step-by-step manner, which is the essence of multi-step synthesis design. vapourtec.com

Molecular and Mechanistic Biological Research

Investigation of Molecular Target Interactions

There is a lack of specific data from published studies on the direct molecular target interactions of 4-pyrimidinamine, 5-nitroso-.

Enzymatic Inhibition Mechanisms

No specific studies detailing the enzymatic inhibition mechanisms of 4-pyrimidinamine, 5-nitroso- have been identified. Research investigating its potential to act as a competitive, non-competitive, or uncompetitive inhibitor against specific enzymes is not present in the available literature. Therefore, no data on its inhibition constants (Kᵢ) or IC₅₀ values against particular enzymes can be provided.

Receptor Antagonism/Agonism at a Molecular Level

Information regarding the activity of 4-pyrimidinamine, 5-nitroso- as a receptor antagonist or agonist is not available. There are no published binding affinity studies (e.g., Kᵢ, Kₔ) or functional assays that would characterize its interaction with specific G-protein coupled receptors, ion channels, or nuclear receptors.

Cellular Level Mechanistic Studies

Detailed mechanistic studies at the cellular level for 4-pyrimidinamine, 5-nitroso- are not documented in the accessible scientific research.

In Vitro Antiproliferative Effects on Cell Lines

While the antiproliferative effects of various pyrimidine (B1678525) derivatives have been a subject of interest in medicinal chemistry, specific data for 4-pyrimidinamine, 5-nitroso- is not available. There are no published reports detailing its cytotoxic or cytostatic effects on specific cancer or other cell lines. Consequently, data tables of IC₅₀ values for this compound against various cell lines cannot be compiled.

Influence on Cellular Signaling Pathways (e.g., Redox Signaling)

The influence of 4-pyrimidinamine, 5-nitroso- on specific cellular signaling pathways has not been a subject of published research. There are no studies investigating its potential to modulate pathways such as MAP kinase, PI3K/AKT, or to influence cellular redox signaling by affecting reactive oxygen species (ROS) levels or antioxidant enzyme activities.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Due to the absence of biological activity data for 4-pyrimidinamine, 5-nitroso-, there are no structure-activity relationship (SAR) studies available that would provide mechanistic insights. SAR studies require a series of related compounds with corresponding biological data to determine how specific structural modifications influence activity. Such studies have not been conducted or published for this compound.

Elucidation of Active Substructures

The biological activity of 4-Pyrimidinamine, 5-nitroso- is intrinsically linked to its core chemical structure, which features a pyrimidine ring substituted with both an amino group and a nitroso group. These functional groups are considered the primary active substructures.

The pyrimidine ring itself is a fundamental component of nucleobases like cytosine and thymine, making pyrimidine derivatives well-recognized scaffolds in medicinal chemistry for their ability to interact with biological macromolecules. nih.govekb.eg The amino group at the 4-position and the nitroso group at the 5-position are crucial determinants of the molecule's electronic properties and reactivity.

The nitroso group (R-N=O), whether on a carbon (C-nitroso) or nitrogen (N-nitroso) atom, is a key functional moiety. Aromatic C-nitroso compounds are known to be involved in metabolic pathways that can lead to mutagenic activity. acs.org For instance, metabolic reduction of a nitroso group can yield a hydroxylamine (B1172632), an intermediate that is comparable to the hydroxylation product of an aromatic amine. acs.org This reactivity is significant as the reduction of the nitroso group can be carried out under mild conditions, often without affecting other functional groups in the molecule. researchgate.net In some contexts, polysubstituted 5-nitrosopyrimidines are studied for their capacity to form strong intramolecular hydrogen bonds, which allows them to mimic bicyclic heterocycles like purines in biological interactions. ucsb.edu

The 4-amino group is also critical. Aminopyrimidines are known to participate in a wide range of biological activities, including anticancer and antimicrobial effects. ajol.info The position of the amino group on the pyrimidine ring significantly influences the compound's chemical and biological properties. The combination of the electron-donating amino group and the electron-withdrawing nitroso group on the pyrimidine ring creates a unique electronic environment that dictates the molecule's potential interactions with biological targets.

Impact of Derivatization on Molecular Interactions

Derivatization, the process of chemically modifying a compound, is a key strategy to modulate the molecular interactions and biological activity of the 4-pyrimidinamine, 5-nitroso- scaffold. americanpharmaceuticalreview.comlibretexts.org By adding or altering substituents on the pyrimidine ring, researchers can fine-tune properties like binding affinity, selectivity, and pharmacokinetics.

Studies on related pyrimidine derivatives have demonstrated the profound impact of derivatization. For example, in a series of 2,4,6-triaminopyrimidine (B127396) derivatives, the introduction of benzyloxy groups, or their replacement with fluorobenzyl or pyridylmethyl groups, was evaluated for the ability to inhibit human O⁶-alkylguanine-DNA alkyltransferase (AGAT). This highlights how modifications at various positions on the pyrimidine ring can alter interactions with specific protein targets.

Similarly, research on 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives showed that the presence and position of halogen substituents on the phenyl rings significantly influenced their antinociceptive activity. nih.gov Further exploration of 2-aminopyrimidine-based macrocycles revealed that modifying a pendant phenyl ring with different substituents (e.g., methoxy (B1213986), fluoro, chloro, bromo) correlated with changes in binding affinity for kinase targets like EPHA2 and GAK. nih.gov Specifically, introducing bulky groups like isopropoxy or trifluoromethyl at certain positions resulted in a near-complete loss of binding, underscoring the spatial constraints of the target's binding pocket. nih.gov

Computational Biology Approaches

Molecular Docking for Binding Orientation and Affinity

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as 4-Pyrimidinamine, 5-nitroso-) when bound to a second molecule (a receptor, typically a protein). uomustansiriyah.edu.iqmdpi.com This method is instrumental in rational drug design and for understanding the potential biological targets of a compound.

While specific docking studies on 4-Pyrimidinamine, 5-nitroso- are not widely published, extensive research on analogous pyrimidine derivatives provides a clear framework for how such an analysis would be conducted. The process involves generating a 3D structure of the ligand and placing it into the binding site of a target protein. A scoring function then calculates the binding energy, with lower energy scores typically indicating a more stable and favorable interaction. mdpi.comremedypublications.com

For instance, docking studies on novel pyrimidine derivatives have been used to predict their binding affinity to targets like the cyclooxygenase-2 (COX-2) enzyme, the main protease (Mpro) of SARS-CoV-2, and the epidermal growth factor receptor (EGFR). ekb.eguomustansiriyah.edu.iqmdpi.com These studies help identify the most likely binding pose and provide a quantitative estimate of binding strength (docking score), which can be used to rank different derivatives and prioritize them for further experimental testing. nih.gov

The table below summarizes findings from molecular docking studies on various pyrimidine derivatives, illustrating the types of targets and the data generated.

Derivative ClassProtein TargetKey Findings
Pyrimidine-5-carbonitrile HybridsCyclooxygenase-2 (COX-2)Derivatives showed strong binding affinities and favorable positioning within the COX-2 active site. uomustansiriyah.edu.iq
5-Substituted UracilsEpidermal Growth Factor Receptor (EGFR)Docking predicted the binding mode within the EGFR allosteric site (PDB: 7JXQ). ekb.eg
Imidazo[1,2-a]pyrimidinesS. aureus target (PDB: 4URM)The most active compounds showed strong binding, with scores close to the native ligand, and formed multiple hydrogen bonds. mdpi.com
Pyridopyrimidine derivativesSARS-CoV-2 Main Protease (Mpro)Compounds with promising antiviral activity in vitro also showed favorable docking scores against the Mpro active site. mdpi.com
2-AminopyrimidinesATP-binding cassette subfamily G member 2 (ABCG2)Virtual screening identified two newly designed compounds with excellent binding energies in the active cleft of ABCG2. nih.gov

This table is illustrative of docking studies on related pyrimidine compounds, as specific data for 4-Pyrimidinamine, 5-nitroso- is not available.

Ligand-Protein Interaction Profiling

Following molecular docking, ligand-protein interaction profiling provides a detailed, atom-level map of the non-covalent interactions that stabilize the complex. This analysis is crucial for understanding the structural basis of molecular recognition. ajchem-a.com

Computational tools are used to categorize and visualize the specific contacts between the ligand and the amino acid residues of the protein's binding site. These interactions typically include:

Hydrogen Bonds: Strong, directional interactions between a hydrogen donor and an acceptor atom. These are critical for drug specificity. ajchem-a.com

Hydrophobic Contacts: Interactions between nonpolar regions of the ligand and protein, which are a major driving force for binding.

Ionic Interactions (Salt Bridges): Electrostatic attractions between oppositely charged groups.

π-Stacking: Interactions between aromatic rings.

Water Bridges: Interactions mediated by one or more water molecules that connect the ligand and protein. ajchem-a.com

Studies on various pyrimidine derivatives have utilized these profiling methods. For example, an analysis of imidazo[1,2-a]pyrimidine (B1208166) derivatives docked into a Staphylococcus aureus target revealed the formation of four strong hydrogen bonds with active site residues, as well as hydrophobic interactions, which explained their potent activity. mdpi.com In another study, the stability of a tetrahydropyrimidine (B8763341) derivative within its target's active site was monitored over a molecular dynamics simulation, showing that specific hydrogen bonds were maintained for a significant percentage of the simulation time. ajchem-a.com

The table below details the types of interactions commonly observed in computational studies of pyrimidine derivatives.

Interaction TypeDescriptionExample from Pyrimidine Derivative Studies
Hydrogen Bonds Formed between ligand atoms and protein backbone or side-chain donors/acceptors.A synthesized imidazo[1,2-a]pyrimidine formed four strong H-bonds with residues in the S. aureus active site. mdpi.com
Hydrophobic Interactions Involving nonpolar parts of the ligand and hydrophobic residues like Valine, Leucine, Isoleucine.An imidazo[1,2-a]pyrimidine derivative formed hydrophobic interactions with a Glycine residue in its target. mdpi.com
π-Cation Interactions Electrostatic interaction between a π system (aromatic ring) and a cation.Observed in various protein-ligand complexes to contribute to binding affinity.
π-Stacking Stacking of aromatic rings (e.g., the pyrimidine ring with Phenylalanine, Tyrosine, or Tryptophan residues).A common interaction for aromatic heterocyclic ligands, contributing to binding stability.
Water Bridges Ligand and protein are connected via a bridging water molecule.Monitored in molecular dynamics simulations to assess the stability of the binding pose. ajchem-a.com

This table illustrates common interaction types identified for related pyrimidine compounds.

Future Research Trajectories

Development of Novel Synthetic Methodologies for Enhanced Selectivity

The classical synthesis of pteridines, known as the Timmis Synthesis, utilizes 5-nitroso-4-pyrimidinamine and an α-carbonylmethylene compound. ucl.ac.uk While effective, future research is focused on developing more advanced, selective, and efficient synthetic routes. Modern synthetic chemistry offers several promising avenues for exploration.

Key future research directions include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reactions, often leading to higher yields and cleaner products in shorter time frames. sciencescholar.usfrontiersin.org Investigating microwave-assisted multicomponent reactions involving 4-Pyrimidinamine, 5-nitroso- could provide rapid access to a diverse library of fused pyrimidine (B1678525) systems. sciencescholar.usfrontiersin.org

Catalyst-Free and Green Chemistry Approaches: Developing synthetic protocols that operate under catalyst-free conditions and utilize environmentally benign solvents like water aligns with the principles of green chemistry. frontiersin.org Such methods would reduce the cost and environmental impact of synthesizing derivatives of 4-Pyrimidinamine, 5-nitroso-.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and scalability. Applying flow chemistry to the nitrosation of 4-aminopyrimidine (B60600) or subsequent reactions of the nitroso-product could lead to improved yields and purity.

Selective Functionalization: Research into regioselective and chemoselective reactions will be crucial. This involves developing methods that can precisely modify specific positions on the pyrimidine ring or the nitroso group without affecting other functional groups, enabling the synthesis of complex and highly specific molecules. cardiff.ac.uk A facile two-step synthetic approach has been developed for similar pyrimidine compounds, which could be adapted. nih.gov

Synthetic MethodologyPotential AdvantagesRelevant Research Focus
Microwave-Assisted SynthesisRapid reaction times, higher yields, improved purity. sciencescholar.usfrontiersin.orgOne-pot multicomponent reactions. sciencescholar.us
Catalyst-Free SynthesisReduced cost, simplified purification, lower environmental impact. frontiersin.orgReactions in green solvents (e.g., water). frontiersin.org
Flow ChemistryEnhanced safety, scalability, precise process control.Optimization of nitrosation and subsequent cyclization reactions.
Selective FunctionalizationAccess to complex analogs, precise molecular architecture control. cardiff.ac.ukRegioselective C-H activation, selective reduction of the nitroso group.

Advanced Computational Studies on Reactivity and Spectroscopic Signatures

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, offering insights that can guide experimental work. scirp.org For 4-Pyrimidinamine, 5-nitroso-, advanced computational studies represent a frontier for gaining a deeper understanding of its fundamental properties.

Future computational research should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, stability, and reactivity of 4-Pyrimidinamine, 5-nitroso-. nih.gov This includes mapping the electron density, calculating molecular orbital energies (HOMO/LUMO), and predicting sites susceptible to nucleophilic or electrophilic attack using tools like the dual descriptor. scirp.org

Spectroscopic Signature Prediction: Computational models can predict spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, UV-Vis). By correlating calculated spectra with experimental data, a more accurate assignment of signals can be achieved, and the structural effects of substitution can be better understood.

Reaction Mechanism Elucidation: Computational modeling can be used to explore the transition states and energy profiles of reactions involving 4-Pyrimidinamine, 5-nitroso-. nih.gov This is particularly valuable for understanding the mechanisms of cyclization reactions and for designing catalysts that can lower activation barriers.

Supramolecular Chemistry Modeling: Studies have shown that related amino-substituted 5-nitrosopyrimidines form extensive supramolecular networks through hydrogen bonding, driven by polarized molecular-electronic structures. scite.ai Computational analysis can predict these intermolecular interactions and the resulting crystal packing, which is crucial for solid-state applications and polymorphism studies. An automated computational screening tool could also be used to assess reactivity. chemrxiv.org

Computational MethodResearch GoalPredicted Properties
Density Functional Theory (DFT)Elucidate electronic structure and reactivity. nih.govMolecular orbitals, electrostatic potential, reactivity indices. scirp.org
Time-Dependent DFT (TD-DFT)Predict spectroscopic signatures. NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra.
Transition State TheoryUnderstand reaction pathways. nih.govActivation energies, reaction coordinates, transition state geometries.
Molecular Dynamics (MD)Simulate intermolecular interactions. scite.aiHydrogen bonding patterns, crystal packing, solvation effects.

Exploration of New Mechanistic Pathways in Biological Systems

While 4-Pyrimidinamine, 5-nitroso- is primarily known as a synthetic precursor, its structural features suggest potential interactions with biological systems. Future research should aim to uncover these potential roles and their underlying mechanisms.

Key areas for investigation include:

Metabolic Activation Pathways: N-nitroso compounds are known to be metabolically activated. acs.org A critical area of research is to determine if 4-Pyrimidinamine, 5-nitroso- undergoes metabolic reduction of the nitroso group to a reactive hydroxylamine (B1172632) or activation via α-hydroxylation to form a diazonium ion, a mechanism associated with the genotoxicity of some nitrosamines. acs.org

Enzyme Inhibition: The pyrimidine scaffold is present in many enzyme inhibitors. ucl.ac.uk Screening 4-Pyrimidinamine, 5-nitroso- and its derivatives against panels of enzymes, such as serine proteinases, kinases, or DNA repair enzymes, could identify novel biological targets. ucl.ac.ukscite.ai The amino and nitroso groups could serve as key binding motifs through hydrogen bonding. evitachem.com

Induction of Cellular Processes: Pyrimidine derivatives have been shown to induce specific cellular responses, such as apoptosis in cancer cells through the activation of caspases. nih.gov Investigating whether 4-Pyrimidinamine, 5-nitroso- can trigger similar pathways in various cell lines could open up new therapeutic avenues.

Bioreductive Activation: The nitroso group is susceptible to reduction. It is plausible that in the hypoxic environment of tumors, 4-Pyrimidinamine, 5-nitroso- could be selectively reduced to a more active cytotoxic species, a mechanism used by some anticancer drugs.

Design and Synthesis of Structurally Diverse Analogs for SAR Expansion

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound's biological activity. The systematic design and synthesis of analogs of 4-Pyrimidinamine, 5-nitroso- is a critical future direction to explore its potential as a pharmacophore.

A strategic approach to SAR expansion would involve:

Substitution at the Amino Group: Introducing a variety of substituents (alkyl, aryl, acyl) onto the 4-amino group to probe how size, electronics, and hydrogen bonding capacity affect biological activity.

Modification of the Pyrimidine Ring: Synthesizing analogs with different substituents at the 2- and 6-positions of the pyrimidine ring to explore steric and electronic effects on target binding. researchgate.net

Bioisosteric Replacement: Replacing the nitroso group with other electron-withdrawing groups (e.g., cyano, nitro) to determine the specific role of the nitroso moiety in any observed biological activity.

Fused Heterocyclic Systems: Using 4-Pyrimidinamine, 5-nitroso- as a scaffold to build fused heterocyclic systems, such as pteridines, purines, and thieno[2,3-d]pyrimidines, and evaluating these more complex structures for activity. mdpi.comnih.gov

These synthetic efforts, combined with in vitro screening against various biological targets (e.g., cancer cell lines, bacterial strains, specific enzymes), will allow for the development of a comprehensive SAR profile. nih.govnih.gov

Analog Design StrategyRationaleExample Modification
N4-SubstitutionModulate solubility, lipophilicity, and H-bonding. nih.govR-NH- where R = Methyl, Phenyl, Acetyl
C2/C6-SubstitutionAlter steric and electronic properties of the core. researchgate.netIntroduction of chloro, methyl, or amino groups.
Nitroso Group ReplacementInvestigate the importance of the nitroso moiety.Replacement with -CN, -NO₂, or -CHO.
Ring AnnulationCreate rigid, complex scaffolds for target binding. mdpi.comCondensation with carbonyls to form fused rings.

Application of Machine Learning in Predicting Reactivity and Molecular Interactions

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical and biological research. arxiv.org These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human intuition, accelerating the pace of discovery. nih.gov

Future research trajectories for 4-Pyrimidinamine, 5-nitroso- should leverage these tools for:

Reactivity Prediction: ML models can be trained on large reaction databases to predict the outcome of chemical reactions, including identifying the most likely products and optimal conditions. nih.govresearchgate.net This can guide the synthesis of novel analogs by predicting the feasibility of proposed synthetic routes. rsc.org

Predicting Molecular Interactions: AI algorithms can predict how a molecule like 4-Pyrimidinamine, 5-nitroso- or its analogs will interact with biological targets. mdpi.com Techniques like graph neural networks can learn from molecular structures to predict binding affinity for proteins, helping to prioritize which analogs to synthesize and test. nih.gov

Virtual Screening: ML models can be used to perform large-scale virtual screening of virtual compound libraries based on the 4-Pyrimidinamine, 5-nitroso- scaffold. nih.gov This can identify promising candidates for specific biological activities before committing resources to their synthesis.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the 4-Pyrimidinamine, 5-nitroso- core and a set of desired biological and physicochemical properties, novel, optimized drug candidates can be proposed.

Retrosynthesis Prediction: AI tools can suggest synthetic pathways for complex target molecules. nih.gov For intricate derivatives of 4-Pyrimidinamine, 5-nitroso-, these models can propose viable retrosynthetic disconnections, aiding in synthetic planning.

Machine Learning ApplicationObjectivePotential Impact
Reactivity PredictionForecast outcomes of chemical reactions. nih.govrsc.orgAccelerate synthesis of new analogs by prioritizing viable routes.
Molecular Interaction ModelingPredict binding affinity to biological targets. nih.govmdpi.comFocus synthetic efforts on compounds most likely to be active.
Virtual ScreeningIdentify promising candidates from large virtual libraries. nih.govReduce costs and time in early-stage drug discovery.
De Novo DesignGenerate novel molecular structures with desired properties.Create optimized leads beyond simple analog design.
RetrosynthesisPropose efficient synthetic routes for complex targets. nih.govOvercome synthetic challenges for intricate molecular designs.

Q & A

Q. What are the common synthetic routes for preparing 5-nitroso-4-pyrimidinamine?

The synthesis of 5-nitroso-4-pyrimidinamine derivatives often involves nitrosation and rearrangement reactions. For example, the Fischer-Hepp rearrangement of nitroso intermediates (e.g., 2-methyl-1-nitrosoindoline) can yield 5-nitroso derivatives under controlled conditions . Additionally, acylation of 5-nitroso-4-aminopyrimidines followed by reduction and cyclization under mild conditions has been employed to generate purine analogs, demonstrating the versatility of nitroso-pyrimidine precursors in heterocyclic synthesis . Key steps include maintaining low temperatures during nitrosation to avoid side reactions and optimizing solvent systems (e.g., DMSO or ethanol) for tautomer stabilization.

Q. How can the tautomeric forms of 5-nitroso-4-pyrimidinamine be characterized in solution and solid state?

Tautomerism in nitroso-pyrimidines can be studied using X-ray crystallography for solid-state analysis and NMR spectroscopy in solution. For instance, 1-benzyl-4-nitroso-5-aminopyrazole exists as a mixture of amino/nitroso tautomers (rather than imino/oxime forms) in solution, as confirmed by 1^1H NMR in DMSO . Intramolecular and intermolecular hydrogen bonding observed in X-ray structures (e.g., NH···O=N interactions) further stabilizes specific tautomers. Researchers should use deuterated solvents and variable-temperature NMR to capture dynamic equilibria.

Q. What spectroscopic methods are effective for characterizing nitroso derivatives of pyrimidinamine?

UV-Vis spectroscopy is useful for tracking nitroso group electronic transitions (e.g., n→π* bands near 300–400 nm). Mass spectrometry (ESI or MALDI-TOF) confirms molecular weights, while IR spectroscopy identifies N=O stretches (~1500–1600 cm⁻¹). For structural elucidation, 15^{15}N NMR can resolve nitrogen environments, particularly distinguishing nitroso (-NO) from amino (-NH₂) groups .

Advanced Research Questions

Q. How do 5-nitroso-4-pyrimidinamine derivatives inhibit O⁶-alkylguanine-DNA alkyltransferase (AGT) in cancer research?

Substituted 5-nitroso-pyrimidines, such as 2,4-diamino-6-(benzyloxy)-5-nitroso-pyrimidine, inactivate AGT by covalent modification of the enzyme’s active site cysteine. In vitro assays involve incubating HT29 colon tumor cell extracts with the compound and measuring residual AGT activity via alkyltransferase-dependent DNA repair inhibition . Dose-response curves (IC₅₀ values) and competition assays with O⁶-benzylguanine are critical for evaluating potency. Advanced studies may use X-ray crystallography to visualize binding modes.

Q. What methodologies quantify the role of 5-nitroso-4-pyrimidinamine in mitigating nitrative stress?

Co-incubation experiments with γ-tocopherol and peroxynitrite generators (e.g., SIN-1) in liposome models can assess nitroso compound reactivity. Formation of stable nitration products (e.g., 5-nitroso-γ-tocopherol) is quantified via HPLC-MS, providing insights into RNS (reactive nitrogen species) scavenging efficiency . Parallel measurements of lipid peroxidation (e.g., thiobarbituric acid-reactive substances) validate protective effects against oxidative damage.

Q. How can computational models predict the reactivity of 5-nitroso-4-pyrimidinamine in sustainable materials?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model interactions between 5-nitroso-4-pyrimidinamine and epoxy resin components. For example, Lame’s constants derived from MD trajectories predict elastic modulus (e.g., 4.66 GPa), aligning with experimental data for bio-based curing agents . Researchers should use software like GROMACS or Materials Studio, validating results against rheological and mechanical testing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.